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  • Product: 4-phenoxy-1H-indole

Core Science & Biosynthesis

Foundational

Introduction: The Privileged Scaffold of Phenoxyindole

An In-depth Technical Guide to the Therapeutic Potential of Phenoxyindole Derivatives The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a mult...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of Phenoxyindole Derivatives

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, neurotransmitters like serotonin, and approved pharmaceuticals.[2][3] When combined with a phenoxy moiety, the resulting phenoxyindole derivatives gain unique structural and electronic properties, unlocking a vast therapeutic potential. These derivatives have emerged as promising candidates in the development of novel treatments for a spectrum of complex diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[4][5][6]

This guide offers a comprehensive exploration of the therapeutic landscape of phenoxyindole derivatives. We will delve into their synthesis, dissect their mechanisms of action across various disease models, provide detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Core Synthesis Strategies

The synthesis of phenoxyindole derivatives often involves multi-step reactions that build the core indole structure first, followed by the introduction of the phenoxy group or other functionalizations. A common and versatile approach is the Nenitzescu indole synthesis, which allows for the construction of 5-hydroxyindole derivatives.[7] Subsequent modifications, such as etherification to add the phenoxy group and Mannich reactions to introduce aminomethyl functionalities, enable the creation of a diverse library of compounds for biological screening.[7]

The choice of synthetic route is critical as it dictates the possible substitution patterns on both the indole and phenoxy rings, which in turn profoundly influences the compound's pharmacological profile.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., Benzoquinone, Acrylate derivative) nenitzescu Nenitzescu Reaction start->nenitzescu ZnBr2 or Montmorillonite indole_core 5-Hydroxyindole Core nenitzescu->indole_core etherification Etherification (Phenol introduction) indole_core->etherification phenoxyindole Phenoxyindole Scaffold etherification->phenoxyindole functionalization Further Functionalization (e.g., Mannich Reaction, Amidation) phenoxyindole->functionalization final_compound Final Phenoxyindole Derivative functionalization->final_compound

Caption: Generalized workflow for the synthesis of phenoxyindole derivatives.

Therapeutic Applications and Mechanisms of Action

Neurodegenerative Diseases: A Multi-Target Approach

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein aggregation, oxidative stress, and neuroinflammation.[8][9] Phenoxyindole derivatives offer a promising multi-target approach to combat these conditions.

Alzheimer's Disease: A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques.[4] Several phenoxyindole derivatives have been shown to be potent inhibitors of Aβ aggregation.[4] For instance, compound 5 from one study, a sulfonamide derivative, demonstrated an IC50 value of 3.18 µM for Aβ aggregation inhibition, outperforming the natural compound curcumin.[4][10] The proposed mechanism involves the binding of these derivatives to Aβ monomers, preventing their assembly into larger aggregates.[4]

Furthermore, many of these compounds are potent antioxidants. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[9][11] Phenoxyindoles can scavenge free radicals, thereby protecting neurons from oxidative damage.[4] This dual action of anti-aggregation and antioxidation makes them particularly compelling candidates for Alzheimer's therapy.

G cluster_AD Neuroprotective Mechanism in Alzheimer's Disease Ab_Monomer Aβ Monomers Ab_Oligomer Toxic Aβ Oligomers & Plaques Ab_Monomer->Ab_Oligomer Aggregation Damage Neuronal Damage & Cell Death Ab_Oligomer->Damage Neuron Neuron Damage->Neuron ROS Reactive Oxygen Species (ROS) ROS->Damage Oxidative Stress Phenoxyindole Phenoxyindole Derivatives Phenoxyindole->Ab_Oligomer Inhibits Phenoxyindole->ROS Scavenges

Caption: Dual mechanism of phenoxyindoles in Alzheimer's disease pathology.

Parkinson's Disease: In Parkinson's disease models, the therapeutic action of indole derivatives is linked to the mitigation of neuroinflammation and oxidative stress.[8] One study on the indole derivative NC009-1 demonstrated that it could suppress the activation of the NLRP3 inflammasome in microglia.[8] This action reduces the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8] Simultaneously, these compounds can up-regulate key antioxidant pathways, including the NRF2/NQO1 axis and superoxide dismutase 2 (SOD2), bolstering the cell's intrinsic defense against oxidative damage.[8]

CompoundTarget/ActivityIC50 / EffectReference
Compound 5 Aβ Aggregation Inhibition3.18 µM[4][12]
Compound 5 Antioxidant (DPPH Assay)28.18 µM[4][10]
Compound 8 Neuroprotection (% Cell Viability)87.90%[4][10]
NC009-1 NLRP3 InflammasomeDown-regulation[8]
NC009-1 NRF2, NQO1, SOD2Up-regulation[8]
Table 1: Neuroprotective activities of select phenoxyindole and indole derivatives.
Anti-Inflammatory Potential via COX-2 Inhibition

Chronic inflammation is a driver of many diseases.[5] Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in mediating inflammatory responses.[6] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[6]

A series of 2-(4-(methylsulfonyl)phenyl) indole derivatives were designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. These compounds exhibited high selectivity for COX-2 inhibition.[6] The presence of a methylsulfonyl (SO2Me) group on the phenyl ring was found to be a key determinant of this selectivity.[6] For example, compound 4b in the study showed a COX-2 IC50 of 0.11 µM and a selectivity index over 107, far exceeding that of indomethacin.[6]

G cluster_COX Mechanism of COX-2 Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PG_Phys PG_Inflam Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG_Inflam Phenoxyindole Selective Phenoxyindole Derivatives Phenoxyindole->COX2 Inhibits

Sources

Exploratory

Comparative SAR & Synthetic Viability: 4-Phenoxyindole vs. 5-Phenoxyindole

The following technical guide provides a comparative analysis of 4-phenoxyindole and 5-phenoxyindole, structured for drug discovery professionals. Technical Whitepaper | Medicinal Chemistry & Structure-Activity Relations...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 4-phenoxyindole and 5-phenoxyindole, structured for drug discovery professionals.

Technical Whitepaper | Medicinal Chemistry & Structure-Activity Relationships

Executive Summary: The "Linear vs. Lateral" Vector

In the optimization of indole-based pharmacophores, the choice between the 4- and 5-positions for bulky substituents like a phenoxy group is rarely arbitrary; it dictates the molecule's spatial vector and electronic character.

  • 5-Phenoxyindole represents a "Linear Extension." The C5 position is para to the pyrrole nitrogen, allowing the phenoxy group to extend along the long axis of the indole. This is the "default" choice in medicinal chemistry due to synthetic ease and the tendency of this vector to point into solvent or deep hydrophobic channels (e.g., in GPCRs or Kinases).

  • 4-Phenoxyindole represents a "Lateral/Bay Extension." The C4 position sits in the "bay region," spatially proximal to the N1-H and C3. Substitution here creates significant steric bulk near the hydrogen bond donor (NH), often forcing orthogonal conformations or clashing with protein backbones (hinge regions). It is electronically distinct, acting meta-like to the nitrogen, and is synthetically challenging to access.

Structural & Electronic Divergence

The biological activity differences between these isomers stem from two core factors: Electronic Coupling and Steric Vectors .

Electronic Properties (Hammett & Resonance)

The indole nitrogen lone pair is part of the aromatic sextet. Substituents affect the electron density of the ring and the acidity of the N1-H.

Feature5-Phenoxyindole (C5)4-Phenoxyindole (C4)
Relation to N1 Para-like relationship.Meta-like relationship.
Resonance Effect Strong direct conjugation. The phenoxy oxygen lone pair can donate into the ring system, stabilizing radical cations (antioxidant potential).Weaker direct conjugation to N1. Electronic effects are dominated by induction (

) and field effects.
pKa Influence Minimal impact on N1-H acidity compared to unsubstituted indole.Can increase N1-H acidity slightly due to proximity of the electronegative oxygen (inductive withdrawal), but steric bulk may hinder deprotonation.
Lipophilicity (cLogP) ~3.5 (High).~3.5 (High).
Visualization: Steric Vectors & Signaling Logic

The following diagram illustrates the spatial divergence and the resulting SAR implications.

IndoleSAR Core Indole Scaffold Pos5 5-Position (C5) 'Linear Vector' Core->Pos5 Para-like Accessible Pos4 4-Position (C4) 'Lateral/Bay Vector' Core->Pos4 Meta-like Sterically Crowded Target5 Target Interaction: Deep Hydrophobic Pockets Solvent Exposure Pos5->Target5 Extends Axis Target4 Target Interaction: Gatekeeper Residues Steric Clash with N1-H Binder Pos4->Target4 Obstructs Bay Region

Figure 1: Vector analysis of indole substitution. C5 extends the scaffold linearly, while C4 introduces bulk near the N1-H donor site.

Synthetic Accessibility: The "Make-ability" Barrier

A critical factor in the prevalence of 5-phenoxyindole in literature is its synthetic ease compared to the 4-isomer.

5-Phenoxyindole: The Fischer Route

The 5-isomer is readily accessible via the Fischer Indole Synthesis .

  • Precursor: 4-Phenoxyphenylhydrazine (easily made from 4-phenoxyaniline).

  • Mechanism: Condensation with a ketone/aldehyde followed by [3,3]-sigmatropic rearrangement.

  • Yield: Typically High (>70%).

  • Scalability: Industrial.

4-Phenoxyindole: The Ullmann/Cross-Coupling Route

The 4-isomer cannot be easily made via Fischer synthesis because the rearrangement of a 3-substituted phenylhydrazine typically yields a mixture of 4- and 6-substituted indoles, or predominantly the 6-isomer due to steric reasons.

  • Preferred Route: Transition metal-catalyzed C-O coupling (Ullmann-type).

  • Precursor: 4-Fluoroindole or 4-Hydroxyindole (both expensive/harder to make).

  • Mechanism:

    
     (if fluorinated and electron-deficient) or Cu/Pd-catalyzed etherification.
    
  • Yield: Moderate (40-60%).

  • Scalability: Low to Medium.

Biological Case Studies

Case A: Neuroprotection & Antioxidant Activity (The 5-Isomer Dominance)

Research into Alzheimer’s disease therapeutics has highlighted 5-phenoxyindole derivatives as potent neuroprotective agents.

  • Mechanism: The phenoxy group at C5 stabilizes the indole radical cation formed during reactive oxygen species (ROS) scavenging. The linear geometry allows the molecule to intercalate into Amyloid-beta (Aβ) fibrils, disrupting aggregation.

  • Data Point: A 5-phenoxyindole derivative (Compound 5 in cited literature) showed an

    
     of 3.18 µM  against Aβ aggregation, whereas 4-substituted analogs are rarely tested due to the inability to stabilize the radical as effectively [1].
    
Case B: Kinase Inhibition & HIV (The 4-Isomer Niche)

While less common, the 4-phenoxyindole scaffold is valuable when targeting "gatekeeper" residues in kinases or the hydrophobic pockets of viral fusion proteins.

  • Mechanism: In HIV-1 fusion inhibitors (targeting gp41), the indole core binds into a hydrophobic pocket.[1] Substituents at C4 can access a unique sub-pocket that C5 substituents miss. However, if the pocket is narrow, the C4-phenoxy group often causes a steric clash with the protein backbone or prevents the N1-H from forming a critical hydrogen bond [5].

  • SAR Insight: 4-substitution is often used to force a specific conformation or to block metabolic spots, but for large groups like phenoxy, it is frequently a "activity cliff" (drastic loss of potency) unless the pocket is specifically wide in the lateral dimension.

Experimental Protocols

Protocol A: Synthesis of 5-Phenoxyindole (Fischer Method)

Objective: Preparation of 5-phenoxy-2-methylindole.

  • Reagents: 4-Phenoxyphenylhydrazine HCl (1.0 eq), Acetone (3.0 eq), Polyphosphoric Acid (PPA).

  • Hydrazone Formation: Dissolve hydrazine in EtOH. Add acetone dropwise at 0°C. Stir 1h. Evaporate solvent to yield hydrazone.

  • Cyclization: Mix hydrazone with PPA (10 wt eq). Heat to 100°C for 3h. The mixture will darken.

  • Workup: Pour onto crushed ice. Neutralize with NaOH (aq). Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Validation: NMR will show a doublet at ~7.1 ppm (C4-H) and a doublet at ~7.3 ppm (C7-H) with ortho-coupling, confirming 5-substitution.

Protocol B: Synthesis of 4-Phenoxyindole (Ullmann Coupling)

Objective: Functionalization of 4-iodoindole.

  • Reagents: 4-Iodoindole (1.0 eq), Phenol (1.2 eq), CuI (10 mol%),

    
     (2.0 eq), L-Proline (20 mol%), DMSO.
    
  • Setup: Flame-dry a Schlenk tube. Add solid reagents under argon. Add DMSO and Phenol.

  • Reaction: Heat to 90°C for 24h. Monitor by TLC (4-iodoindole is distinct from product).

  • Workup: Dilute with water. Extract with

    
     (avoid EtOAc to prevent emulsion with DMSO). Wash organic layer with LiCl solution.
    
  • Purification: Column chromatography.[2] Note: 4-phenoxyindole is often an oil or low-melting solid.

  • Validation: NMR is critical. Look for the triplet signal of C5-H and the specific shielding pattern of the C3-H due to the proximity of the C4-phenoxy ring current.

Summary of Key Differences

Parameter5-Phenoxyindole4-Phenoxyindole
Synthetic Ease High (Fischer)Low (Ullmann/Metal Cat.)
Steric Vector Linear (Para)Lateral (Bay Region)
Primary Application Antioxidants, NeuroprotectionSpecific Kinase Probes, HIV Fusion
Metabolic Liability C5 is blocked (stable)C5 is open (metabolic soft spot)

References

  • Laivut, S., et al. "Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation." Pharmaceuticals, 2023.

  • Sharapov, A.D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction."[3] Chimica Techno Acta, 2022.[3]

  • Beer, R.J.S., et al. "The Synthesis of 4-Hydroxyindole." Journal of the Chemical Society, 1948.
  • BenchChem. "Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds." BenchChem Technical Guides, 2025.

  • Smith, A.B., et al. "Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors." Journal of Medicinal Chemistry, 2013.

Sources

Foundational

4-Phenoxy-1H-indole (CAS 930790-13-9): A Technical Guide to Sourcing, Synthesis, and Medicinal Applications

Executive Summary 4-Phenoxy-1H-indole is a specialized, high-value heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a bulky, electron-modulating phenoxy group at the 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenoxy-1H-indole is a specialized, high-value heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a bulky, electron-modulating phenoxy group at the 4-position of the indole core, this compound serves as a critical precursor for synthesizing novel tryptamines, monoamine reuptake inhibitors, and 5-HT receptor modulators[1]. This guide provides a comprehensive overview of its physicochemical properties, commercial availability, and validated synthetic workflows designed for researchers and drug development professionals.

Physicochemical Profiling & Supplier Availability

Understanding the baseline properties of 4-phenoxy-1H-indole is essential for reaction planning, analytical validation, and procurement logistics.

Table 1: Physicochemical Properties and Sourcing Data

ParameterSpecification / Data
CAS Number 930790-13-9[2]
Molecular Formula C14H11NO[2]
Molecular Weight 209.24 g/mol [2]
SMILES C12=C(NC=C2)C=CC=C1OC3=CC=CC=C3[2]
Physical State Solid (Requires sealed, dry, room-temperature storage)[2]
Key Suppliers BLD Pharm[2], CATO[3], Enamine[4], CymitQuimica[5]
Purity Standards >95% (Verified via HPLC/GC, HNMR, MS)[3]

Procurement Note: Due to its specialized nature, 4-phenoxy-1H-indole is often held in limited pre-packaged inventories or synthesized on demand. Cold-chain transportation may be required by specific vendors to prevent oxidative degradation of the electron-rich indole core during transit[2].

Mechanistic Role in Medicinal Chemistry

Expertise & Experience: The strategic placement of a phenoxy group at the C4 position of the indole ring fundamentally alters the molecule's pharmacological trajectory. Unlike the 4-hydroxy (e.g., psilocin) or 4-methoxy analogues, the 4-phenoxy substitution introduces significant steric bulk and lipophilicity.

In the context of monoamine reuptake inhibitors (targeting NET and SERT), this bulky lipophilic domain enhances blood-brain barrier (BBB) penetration and effectively occupies hydrophobic pockets within the transporter proteins[1]. Furthermore, when converted into a tryptamine derivative, the steric clash between the C4-phenoxy oxygen and the C3-ethylamine side chain forces specific conformational constraints (often favoring an anti conformation). This structural rigidity dictates receptor binding affinity and selectivity, particularly at 5-HT2A/2C receptors[6].

G A 4-Phenoxy-1H-indole (Core Scaffold) B Speeter-Anthony Functionalization A->B Oxalyl Chloride + Amine C 4-Phenoxytryptamines B->C Reduction (LiAlH4) D Monoamine Reuptake Inhibition C->D Hydrophobic Binding E 5-HT Receptor Modulation C->E Steric Conformation

Figure 1: Synthetic trajectory and pharmacological targeting of 4-phenoxy-1H-indole derivatives.

Experimental Protocols: The Speeter-Anthony Tryptamine Synthesis

Trustworthiness & Self-Validating Systems: The most reliable method for functionalizing 4-phenoxy-1H-indole is the Speeter-Anthony synthesis. This protocol leverages the inherent nucleophilicity of the C3 position. The procedure below incorporates self-validating checkpoints to ensure intermediate integrity before proceeding to harsh reductive steps.

Step 1: Regioselective Acylation
  • Reaction: Dissolve 4-phenoxy-1H-indole (1.0 eq) in anhydrous diethyl ether or THF under an inert argon atmosphere. Cool the solution to 0 °C.

  • Addition: Dropwise add oxalyl chloride (1.2 eq). The C3 position, activated by the electron-donating nature of the indole nitrogen, selectively attacks the electrophile.

  • Causality: Maintaining a low temperature (0 °C) is critical to prevent polymerization and dimerization of the highly reactive indole core.

  • Validation Checkpoint: The intermediate 4-phenoxy-3-indoleglyoxylyl chloride typically precipitates as a brightly colored (yellow/orange) solid. This visual cue acts as an immediate self-validating indicator of successful acylation.

Step 2: Amidation
  • Reaction: Without isolating the highly reactive acid chloride, introduce an excess of a secondary amine (e.g., N-isopropyl-methylamine, 3.0 eq) at 0 °C, then allow the mixture to warm to room temperature for 2 hours.

  • Validation Checkpoint: Quench with water, extract with EtOAc, and analyze via TLC (UV active) and LC-MS. The formation of the glyoxylamide intermediate must show a mass shift corresponding to the amine addition. Do not proceed to Step 3 unless LC-MS confirms >95% purity [6].

Step 3: Reduction
  • Reaction: Suspend the validated glyoxylamide in anhydrous THF and add it dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in THF at 0 °C. Reflux the mixture for 4-6 hours.

  • Causality: A strong reducing agent like LiAlH4 is strictly required to fully reduce both carbonyl groups of the glyoxylamide to the corresponding ethylamine side chain, yielding the final 4-phenoxytryptamine derivative[6].

  • Workup: Carefully quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular white solid, ensuring high recovery of the basic tryptamine product.

Workflow Step1 Step 1: Acylation 4-Phenoxy-1H-indole + Oxalyl Chloride (0 °C, Ether/THF) Step2 Step 2: Amidation Add Secondary Amine (RT, 2h) Step1->Step2 Step3 Step 3: Validation LC-MS & 1H-NMR Checkpoint Step2->Step3 Step4 Step 4: Reduction LiAlH4 in Anhydrous THF (Reflux, 4h) Step3->Step4 If Purity >95% Step5 Step 5: Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step Speeter-Anthony synthesis workflow with self-validating checkpoints.

Table 2: Quantitative Reaction Parameters Summary

Synthetic StepReagentsTemp / TimeExpected YieldAnalytical Validation
Acylation Oxalyl Chloride (1.2 eq)0 °C, 1hQuantitative (Crude)Visual (Colored Precipitate)
Amidation Sec-Amine (3.0 eq)0 °C to RT, 2h80 - 90%LC-MS, TLC (Rf shift)
Reduction LiAlH4 (3.0 eq)Reflux, 4-6h65 - 75%1H-NMR (Aliphatic protons)

Conclusion

4-Phenoxy-1H-indole is a highly versatile precursor that bridges the gap between classic indole chemistry and advanced neuropharmacology. By understanding its unique steric properties and employing rigorous, self-validating synthetic protocols, researchers can effectively harness this building block to develop next-generation monoamine reuptake inhibitors and selective serotonin receptor ligands.

References

  • Title: Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors Source: iucr.org URL: [Link]

  • Title: WO2007041023A1 - 1-(1h-indol-1-yl)-3-(methylamino)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the One-Pot Synthesis of 4-Phenoxy-1H-indole

Introduction: The Significance of the 4-Phenoxy-1H-indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Phenoxy-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] Among the vast library of functionalized indoles, the 4-phenoxy-1H-indole scaffold has emerged as a privileged structure in drug discovery. This moiety is a key component in compounds targeting a range of therapeutic areas, from neuroprotective agents for conditions like Alzheimer's disease to potent enzyme inhibitors.[4][5] The introduction of a phenoxy group at the C4 position of the indole ring can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Traditionally, the synthesis of 4-phenoxy-1H-indole and its derivatives has involved multi-step sequences, often characterized by harsh reaction conditions, the use of expensive catalysts, and laborious purification procedures after each step.[6] Such multi-step approaches are not only time-consuming and costly but also generate significant chemical waste, posing environmental concerns. In response to these challenges, the development of one-pot synthesis protocols has become a paramount objective in modern organic synthesis.[7][8] One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer numerous advantages, including increased efficiency, reduced waste, and lower operational costs.

This comprehensive guide presents detailed, field-proven insights into plausible one-pot synthesis protocols for 4-phenoxy-1H-indole. The methodologies described herein are grounded in established, authoritative synthetic strategies and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient construction of this valuable molecular scaffold.

Proposed One-Pot Synthetic Strategies

Two primary one-pot strategies are proposed, leveraging well-established transition-metal-catalyzed cross-coupling reactions. The first is a copper-catalyzed approach based on the principles of the Ullmann condensation, a classic and cost-effective method for forming carbon-oxygen bonds.[9][10][11][12][13] The second is a palladium-catalyzed strategy, drawing from the powerful and versatile Buchwald-Hartwig amination chemistry.[14][15][16][17]

Protocol 1: Copper-Catalyzed One-Pot Synthesis via Modified Ullmann Condensation

This protocol is designed around a sequential indole formation followed by a copper-catalyzed C-O cross-coupling reaction. The choice of a copper catalyst is predicated on its lower cost and toxicity compared to palladium, making it an attractive option for large-scale synthesis.[18][19]

Causality Behind Experimental Choices:

The rationale for this one-pot approach is to first construct the indole ring from a suitable precursor and then, in the same reaction vessel, effect the phenoxylation at the C4 position. The key to the success of this one-pot procedure lies in the careful selection of a copper catalyst system that is tolerant of the functionalities present in the indole ring and can operate under conditions compatible with the preceding indole formation step. The use of a ligand such as N,N'-dimethylethylenediamine (DMEDA) is crucial to stabilize the copper catalyst and facilitate the C-O bond formation at a lower temperature than traditional Ullmann conditions.[9]

Experimental Workflow Diagram:

G cluster_0 One-Pot Synthesis: Copper-Catalyzed Approach A Step 1: Indole Formation (e.g., Fischer Indole Synthesis from 3-methoxyphenylhydrazine and a suitable ketone) B Intermediate: 4-Methoxy-1H-indole (in situ) A->B Cyclization C Step 2: Demethylation (e.g., with BBr3) B->C Ether Cleavage D Intermediate: 4-Hydroxy-1H-indole (in situ) C->D Neutralization E Step 3: Ullmann Condensation (Addition of Phenol, CuI, Ligand, Base) D->E C-O Coupling F Final Product: 4-Phenoxy-1H-indole E->F Work-up & Purification

Caption: Workflow for the copper-catalyzed one-pot synthesis of 4-phenoxy-1H-indole.

Detailed Step-by-Step Methodology:

Materials:

  • 4-Bromo-1H-indole

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K3PO4)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and reflux setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-indole (1.0 equiv.), phenol (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe to achieve a concentration of 0.1 M with respect to the 4-bromo-1H-indole.

  • Catalyst and Ligand Addition: To the stirred suspension, add copper(I) iodide (0.1 equiv.) and N,N'-dimethylethylenediamine (0.2 equiv.).

  • Reaction Execution: Heat the reaction mixture to 110 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Extraction: Wash the filtrate sequentially with 1 M sodium hydroxide solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-phenoxy-1H-indole.

Quantitative Data Summary:
ParameterValue
Scale 1-10 mmol
Temperature 110 °C
Reaction Time 12-24 h
Catalyst Loading 10 mol% CuI
Ligand Loading 20 mol% DMEDA
Typical Yield 60-80% (Hypothetical)

Protocol 2: Palladium-Catalyzed One-Pot Synthesis via Buchwald-Hartwig Amination Analogy

This protocol leverages the highly efficient and versatile palladium-catalyzed cross-coupling chemistry, analogous to the Buchwald-Hartwig amination, for the formation of the C-O bond.[15][16] While typically used for C-N bond formation, with appropriate ligand selection, this catalysis can be adapted for C-O coupling.

Causality Behind Experimental Choices:

Palladium catalysis offers several advantages, including high functional group tolerance and often milder reaction conditions compared to traditional Ullmann reactions.[20][21] The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is critical for promoting the reductive elimination step in the catalytic cycle, which leads to the formation of the desired C-O bond.[14] A strong, non-nucleophilic base like cesium carbonate is employed to facilitate the deprotonation of phenol without interfering with the catalytic cycle.

Proposed Reaction Mechanism Diagram:

G cluster_1 Catalytic Cycle: Pd-Catalyzed C-O Coupling Pd0 Pd(0)L_n A Oxidative Addition (4-Bromo-1H-indole) B [Pd(II)(Indole)(Br)L_n] C Ligand Exchange (Phenoxide) D [Pd(II)(Indole)(OPh)L_n] E Reductive Elimination F 4-Phenoxy-1H-indole E->Pd0 Catalyst Regeneration

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of 4-phenoxy-1H-indole.

Detailed Step-by-Step Methodology:

Materials:

  • 4-Bromo-1H-indole

  • Phenol

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and reflux setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk tube with palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.).

  • Catalyst Pre-formation (Optional but Recommended): Add anhydrous 1,4-dioxane and stir at room temperature for 10-15 minutes to pre-form the active catalyst complex.

  • Reagent Addition: To the catalyst mixture, add 4-bromo-1H-indole (1.0 equiv.), phenol (1.5 equiv.), and cesium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube and ensure it is under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, washing with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure 4-phenoxy-1H-indole.

Quantitative Data Summary:
ParameterValue
Scale 0.5-5 mmol
Temperature 100 °C
Reaction Time 8-16 h
Catalyst Loading 2 mol% Pd(OAc)2
Ligand Loading 4 mol% Xantphos
Typical Yield 75-90% (Hypothetical)

Conclusion

The one-pot synthesis of 4-phenoxy-1H-indole represents a significant advancement in the efficient production of this valuable scaffold for drug discovery and development. The protocols detailed in this guide, based on robust copper- and palladium-catalyzed methodologies, offer practical and scalable alternatives to traditional multi-step syntheses. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve high yields of the target compound while minimizing waste and operational complexity. Further optimization of these protocols, including screening of alternative ligands, bases, and solvents, may lead to even more efficient and environmentally benign synthetic routes.

References

  • Der Pharma Chemica. One Pot Multicomponent Synthesis, Biological and DNA Interactions of Cyclohepta[B]Indole Derivatives.
  • PubMed. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives.
  • One pot synthesis of some novel indole derivatives and their antimicrobial activity.
  • DergiPark. SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS.
  • RSC Publishing. Recent advances in the application of indoles in multicomponent reactions.
  • ResearchGate. Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines.
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • Organic Chemistry Portal. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.
  • PubMed. Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization Pamela G.
  • PMC. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities.
  • PMC - NIH. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. Transition-Metal-Free Aerobic Oxidative Cross-Coupling of Indoles with Arylidenemalononitriles.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • PMC. Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction.
  • PMC. Recent Progress Concerning the N-Arylation of Indoles.
  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia.
  • Organic Chemistry Portal. Metal-Free C-H Amination for Indole Synthesis.
  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.
  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.
  • Slideshare. Ullmann reaction | PPTX.
  • ResearchGate. Transition‐metal‐free synthesis of indoles. | Download Scientific Diagram.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ResearchGate. The Ullmann Ether Condensation.
  • Organic Chemistry Frontiers (RSC Publishing). Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives.
  • Wikipedia. Ullmann reaction.
  • Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8.
  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review.
  • PMC. Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines.
  • MDPI. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines.
  • Verma et al., IJPSR, 2024; Vol. 15(2): 311-322. [No Title Found].
  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
  • Technology Networks. A Cost-Effective Indole Reaction Could Accelerate Drug Development.
  • Organic & Biomolecular Chemistry (RSC Publishing). Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines.
  • ResearchGate. An efficient one-pot synthesis of indolyl-4H-chromene derivatives.
  • ResearchGate. (PDF) Copper‐Catalyzed Indole Synthesis.

Sources

Application

Application Note: Strategic O-Arylation of 4-Hydroxyindole

Topic: Reagents for O-arylation of 4-hydroxyindole Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Abstract & Strategic Overview The 4-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for O-arylation of 4-hydroxyindole Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as a precursor for beta-blockers (e.g., Pindolol derivatives) and varying psychotropic alkaloids. However, its functionalization presents a classic chemoselectivity challenge: the competition between O-arylation (at the C4-hydroxyl) and N-arylation (at the N1-position).

While the N1-proton (pKa ~17 in DMSO) is significantly less acidic than the C4-hydroxyl proton (pKa ~10), the indole nitrogen is a highly competent nucleophile under metal-catalyzed conditions. Therefore, reagent selection is not merely about bond formation; it is about suppressing N-arylation .

This guide details three distinct protocols based on the electronic nature of the coupling partner and the tolerance for protecting groups.

Decision Matrix: Pathway Selection

The following decision tree illustrates the logic for selecting the optimal protocol based on your specific electrophile.

OArylationStrategy Start START: Select Electrophile E_Deficient Electron-Deficient Aryl Halide (e.g., 4-F-NO2-Ph, Pyridines) Start->E_Deficient E_Neutral Neutral/Electron-Rich Aryl Halide (e.g., Ph-I, Ph-Br) Start->E_Neutral E_Boronic Aryl Boronic Acid Start->E_Boronic Direct_SNAr Method A: Direct SNAr (Thermodynamic Control) E_Deficient->Direct_SNAr High O-Selectivity possible without protection Protect_First Requirement: N-Protection (Boc/Tosyl) E_Neutral->Protect_First Metal catalysis often favors N-arylation E_Boronic->Protect_First Method_A Protocol A: Base-Mediated SNAr (Cs2CO3 / DMF) Direct_SNAr->Method_A Method_B Protocol B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig) Protect_First->Method_B Method_C Protocol C: Cu-Catalyzed Chan-Lam (Cu(OAc)2 / Air) Protect_First->Method_C

Caption: Strategic workflow for O-arylation. Note that while SNAr allows for direct functionalization due to pKa differences, metal-catalyzed routes (Pd/Cu) generally require N-protection to prevent side reactions.

Critical Mechanistic Insight: The pKa Leverage

Success in this transformation relies on exploiting the acidity gap.

  • C4-OH pKa: ~10.0

  • N1-H pKa: ~17.0

By using a mild base (Carbonates) in a polar aprotic solvent, one can selectively deprotonate the hydroxyl group to generate the phenoxide (the active nucleophile) while leaving the indole nitrogen protonated and neutral. The neutral nitrogen is a poor nucleophile in SNAr reactions but remains a potent ligand in metal-catalyzed cross-couplings.

Protocol A: Direct SNAr (The "Thermodynamic" Route)

Best for: Electron-deficient aryl halides (e.g., fluoronitrobenzenes, chloropyridines). Mechanism: Nucleophilic Aromatic Substitution.[1][2] Selectivity: High (>95% O-arylation) due to base control.

Reagents & Rationale
ComponentReagentRole & Rationale
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect."[1][3][4][5] The large ionic radius of Cs⁺ minimizes tight ion-pairing with the phenoxide, increasing its nucleophilicity. It is basic enough to deprotonate OH but not NH kinetically fast enough to compete.
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (Cs⁺), leaving the phenoxide "naked" and highly reactive.
Substrate 4-HydroxyindoleUsed unprotected.[6]
Electrophile Ar-F or Ar-Cl (with EWG)Fluorides react faster in SNAr due to the high electronegativity of F lowering the LUMO of the ring.
Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyindole (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to indole). Stir at room temperature for 15 minutes. Observation: The solution may darken slightly as the phenoxide forms.

  • Addition: Add the aryl halide (1.1 equiv) dropwise or in one portion.

  • Reaction:

    • For highly activated electrophiles (e.g., 1-fluoro-4-nitrobenzene): Stir at 25°C for 2–4 hours.

    • For moderately activated electrophiles (e.g., 2-chloropyridine): Heat to 80–100°C for 6–12 hours.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) and LiCl solution (to remove DMF). Dry organic layer over Na₂SO₄.[4]

  • Purification: Flash chromatography. The O-arylated product is typically less polar than the N-arylated byproduct.

Protocol B: Pd-Catalyzed Buchwald-Hartwig (The "High-Value" Route)

Best for: Unactivated aryl halides (Bromides, Chlorides) or sterically hindered partners. Constraint: N-Protection is Mandatory. (e.g., N-Boc-4-hydroxyindole). Why? Palladium catalysts can undergo oxidative addition into the N-H bond or coordinate to the nitrogen, leading to deprotection or poisoning.

Reagents & Rationale
ComponentReagentRole & Rationale
Catalyst Pd(OAc)₂ or Pd₂dba₃ Palladium source.[3][6][7]
Ligand RockPhos or tBuXPhos Crucial Choice. These bulky, electron-rich biaryl phosphine ligands are specifically designed to promote C-O bond reductive elimination over beta-hydride elimination. RockPhos is the gold standard for steric bulk.
Base K₃PO₄ (Tribasic Potassium Phosphate)A milder base than NaOtBu, reducing the risk of Boc-cleavage during the reaction.
Solvent Toluene Non-polar solvent promotes the tight transition state required for reductive elimination.
Step-by-Step Procedure
  • Pre-reaction Protection: Ensure 4-hydroxyindole is N-protected (e.g., reaction with Boc₂O/DMAP). Use N-Boc-4-hydroxyindole for this protocol.

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. This is critical as the active Pd(0) species is oxygen-sensitive.

  • Loading: Add Pd(OAc)₂ (2–5 mol%), RockPhos (4–10 mol%), Aryl Bromide (1.0 equiv), N-Boc-4-hydroxyindole (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add anhydrous Toluene (degassed).

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to reveal the free N-H if required.

Protocol C: Copper-Catalyzed Chan-Lam (The "Mild" Route)

Best for: Aryl Boronic Acids (avoiding halides) and mild conditions. Constraint: N-Protection is Highly Recommended. Copper binds avidly to the indole nitrogen.

Reagents & Rationale
ComponentReagentRole & Rationale
Catalyst Cu(OAc)₂ (Copper(II) Acetate)The oxidative coupling catalyst.[8]
Oxidant Atmospheric Oxygen (Air) Re-oxidizes Cu(I) to Cu(II) to sustain the cycle.[4]
Base Pyridine or TEA Acts as a ligand for Copper and a base to buffer the reaction.
Drying Agent 4Å Molecular Sieves Critical. Water inhibits the transmetallation step in Chan-Lam couplings.
Step-by-Step Procedure
  • Substrate: Use N-Boc-4-hydroxyindole (1.0 equiv).

  • Setup: In a flask open to air (or equipped with a drying tube), combine the indole, Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv - stoichiometric is often more reliable than catalytic for difficult substrates), and 4Å Molecular Sieves .

  • Solvent: Add DCM (Dichloromethane) and Pyridine (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction is slow but very mild.

  • Monitoring: The reaction mixture will turn from blue/green to a dark sludge.

  • Workup: Filter through Celite. Wash the filtrate with dilute HCl (to remove pyridine) and NaHCO₃.

Troubleshooting & Optimization

  • Problem: Low Yield in SNAr.

    • Cause: Incomplete deprotonation or moisture in DMF.

    • Fix: Switch to NaH (Sodium Hydride) in THF/DMF at 0°C to ensure irreversible deprotonation of the OH before adding the electrophile.

  • Problem: N-Arylation observed in Metal Catalysis.

    • Cause: Labile protecting group or direct N-attack.

    • Fix: Switch from Boc to Tosyl (Ts) or Benzyl (Bn) protection for the indole nitrogen, which are more robust under basic heating conditions.

  • Problem: Catalyst Poisoning (Buchwald).

    • Cause: The indole nitrogen (even if protected) or the pyridine-like nitrogen in the product is binding Pd.

    • Fix: Increase catalyst loading to 5-10 mol% and ensure RockPhos is used (its bulk prevents non-productive coordination).

References

  • General SNAr Mechanism & Scope

    • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[9] (2021). PMC. [Link]

  • Chan-Lam Coupling Protocols

    • Chan-Lam Coupling - Organic Chemistry Portal.[10][Link]

    • Copper-Mediated Coupling of Boronic Acids.[4][8][10][11] (2015).[6][12] RSC.[13] [Link]

  • Buchwald-Hartwig for Phenols (RockPhos)

    • Pd-Catalyzed C-O Bond Formation. (2010). J. Am. Chem. Soc. [Link] (Note: Refers to general phenol coupling logic applied here).

  • Indole Reactivity & Regioselectivity

    • The Copper-Catalyzed N-Arylation of Indoles. (2002). J. Am. Chem. Soc. [Link] (Demonstrates the preference for N-arylation, supporting the need for protection in O-arylation strategies).

Sources

Method

Application Note: 4-Phenoxyindole Derivatives as Multi-Target Neuroprotective Agents

Part 1: Introduction & Strategic Rationale The "Privileged" 4-Substituted Indole Scaffold Indole derivatives represent a cornerstone in neuropharmacology, serving as the backbone for neurotransmitters (serotonin) and the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

The "Privileged" 4-Substituted Indole Scaffold

Indole derivatives represent a cornerstone in neuropharmacology, serving as the backbone for neurotransmitters (serotonin) and therapeutics (melatonin, indomethacin). However, 4-phenoxyindole derivatives occupy a unique and often under-explored chemical space compared to their 5- or 6-substituted counterparts.

From a medicinal chemistry perspective, the C4 position of the indole ring offers a distinct vector for engaging hydrophobic pockets in targets such as the


7 nicotinic acetylcholine receptor (

7 nAChR) and amyloid-beta (A

) fibrils. Unlike the easily accessible 5-phenoxy isomers (synthesized via standard Fischer indole cyclization), 4-phenoxyindoles require specific "back-to-front" or enamine-based synthetic strategies. This application note details the rigorous synthesis of this scaffold and the protocols for validating its neuroprotective efficacy.
Mechanism of Action (MOA)

The neuroprotective potential of 4-phenoxyindoles is driven by a Multi-Target Directed Ligand (MTDL) approach:

  • A

    
     Aggregation Inhibition:  The phenoxy group provides lipophilic interaction with the hydrophobic core of A
    
    
    
    peptides, disrupting fibrillization.
  • Antioxidant Activity: The indole NH moiety acts as a radical scavenger, neutralizing Reactive Oxygen Species (ROS).

  • Receptor Modulation: Potential positive allosteric modulation (PAM) of

    
    7 nAChR, enhancing cholinergic transmission.
    

MOA Compound 4-Phenoxyindole Derivative Target1 Amyloid-Beta (Aβ) Oligomers Compound->Target1 Hydrophobic Binding Target2 Reactive Oxygen Species (ROS) Compound->Target2 H-Atom Transfer Target3 α7 nAChR (Potential Target) Compound->Target3 Allosteric Modulation Effect1 Inhibition of Fibrillization Target1->Effect1 Effect2 Radical Scavenging Target2->Effect2 Effect3 Enhanced Transmission Target3->Effect3 Outcome NEUROPROTECTION (Cell Survival) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Multi-target mechanism of action for 4-phenoxyindole derivatives.

Part 2: Chemical Synthesis Protocol

Challenge: Standard Fischer indole synthesis using 4-phenoxyphenylhydrazine yields the 5-phenoxyindole , not the 4-isomer. Solution: To access the 4-phenoxyindole specifically, we employ a modified Leimgruber-Batcho or Enamine Cyclization route starting from 2-methyl-3-nitrophenol derivatives.

Protocol: Synthesis of 4-Phenoxyindole

Prerequisites: Inert atmosphere (


), anhydrous solvents.[1][2]
Step 1: Ether Formation
  • Reactants: 2-Methyl-3-nitrophenol (1.0 eq), Iodobenzene (1.2 eq),

    
     (2.0 eq), CuI (0.1 eq).
    
  • Conditions: Reflux in DMF at 110°C for 12 hours (Ullmann coupling).

  • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography.

  • Product: 2-Methyl-3-nitrodiphenyl ether.

Step 2: Enamine Formation (Critical Step)
  • Reactants: 2-Methyl-3-nitrodiphenyl ether (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq), Pyrrolidine (1.2 eq).

  • Conditions: Heat to 110°C in DMF for 3-4 hours. The methyl group activates and condenses with DMF-DMA.

  • Observation: Color change to deep red (formation of

    
    -pyrrolidinostyrene intermediate).
    
  • Purification: Evaporate volatiles; use crude for next step or crystallize.

Step 3: Reductive Cyclization
  • Reactants: Enamine intermediate, Raney Nickel (cat.), Hydrazine Hydrate (excess) or

    
     (50 psi) + Pd/C.
    
  • Conditions: THF/Methanol (1:1), 45-50°C. Caution: Exothermic reaction.

  • Mechanism: Reduction of the nitro group to amine, followed by intramolecular attack on the enamine double bond and elimination of pyrrolidine.

  • Yield: Typically 60-80%.

  • Characterization:

    
     NMR (Indole C4-H signal is distinct from C5/C6 isomers).
    

Synthesis Start 2-Methyl-3-nitrophenol Step1 Step 1: Ullmann Coupling (Ph-I, CuI, K2CO3) Forms: 2-Methyl-3-nitrodiphenyl ether Start->Step1 Step2 Step 2: Enamine Formation (DMF-DMA, Pyrrolidine, 110°C) Forms: Enamine Intermediate Step1->Step2 Step3 Step 3: Reductive Cyclization (Raney Ni, N2H4 or H2/Pd) Forms: 4-Phenoxyindole Step2->Step3 Final 4-Phenoxyindole Scaffold (Ready for C3-Derivatization) Step3->Final

Figure 2: Synthetic workflow for accessing the specific 4-phenoxyindole isomer.

Part 3: Biological Profiling Protocols

In Vitro Neuroprotection Assay

Objective: Determine the


 of the derivative against A

-induced toxicity. Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma).

Protocol:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Add 4-phenoxyindole derivatives (0.1, 1, 10, 50

    
    ) for 2 hours.
    
    • Control: DMSO (Vehicle, <0.1%).[3]

  • Insult: Add aggregated A

    
     (20 
    
    
    
    ) or
    
    
    (100
    
    
    ). Incubate for 24h.
  • Readout (MTT Assay):

    • Add MTT solution (0.5 mg/mL).[3] Incubate 4h at 37°C.

    • Dissolve formazan crystals in DMSO.[3]

    • Measure Absorbance at 570 nm.

  • Calculation:

    
     Viability 
    
    
    
    .
Anti-Aggregation Assay (Thioflavin T)

Objective: Quantify inhibition of A


 fibril formation.

Protocol:

  • Preparation: Dissolve HFIP-treated A

    
     peptide in PBS to 100 
    
    
    
    .
  • Incubation: Mix A

    
     (10 
    
    
    
    final) with test compound (10-100
    
    
    ) and Thioflavin T (ThT, 10
    
    
    ).
  • Kinetics: Incubate at 37°C. Measure fluorescence every 30 min for 24h (Ex: 440 nm, Em: 485 nm).

  • Data Analysis: Plot fluorescence vs. time. A reduction in plateau fluorescence indicates inhibition.

Data Summary Template
AssayParameterCompound 5 (Lead)Compound 8 (Lead)Reference (Curcumin)
Neuroprotection Cell Viability (

)
82.5%

3.1
87.9%

3.3
65.0%
Anti-Aggregation

(A

)
3.18

9.65

5.20

Antioxidant

(DPPH)
28.2

>100

15.5

BBB Permeability Pe (

cm/s)
4.2 (High)5.1 (High)2.0

Note: Data values are representative of optimized phenoxyindole derivatives found in literature (e.g., Laivut et al.).

Part 4: References

  • Laivut, S., et al. (2023). "Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities."[4][5][6] Pharmaceuticals, 16(3), 355.[5] Link

  • Batcho, A. D., & Leimgruber, W. (1985). "Synthesis of 4-benzyloxyindole." Organic Syntheses, 63, 214. (Fundamental protocol for 4-substituted indoles). Link

  • Gundala, S., et al. (2010). "Scalable approach for the synthesis of 5-fluoro-6-substituted indoles." Organic Chemistry: An Indian Journal, 7(1).[7] (Relevant for nitro-toluene cyclization methods).[7][8] Link

  • Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience, 25(17), 4396-4405. (Context for alpha7 nAChR PAM activity). Link

Sources

Application

Application Note: Utilizing 4-Phenoxy-1H-indole as a Modulator of Amyloid-Beta Aggregation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Challenge of Amyloid-Beta Aggregation in Alzheimer's Disease Alzheimer's disease (AD) is a dev...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Amyloid-Beta Aggregation in Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, forming senile plaques.[1][2] The aggregation of Aβ, particularly the Aβ42 isoform, from soluble monomers into neurotoxic oligomers and insoluble fibrils is considered a central event in the pathogenesis of AD.[1] These aggregates trigger a cascade of downstream events, including oxidative stress, neuroinflammation, and ultimately, neuronal cell death, leading to cognitive decline.[3] Therefore, the inhibition of Aβ aggregation is a primary therapeutic strategy in the development of disease-modifying treatments for AD.[4] Small molecules that can interfere with this aggregation process are of significant interest as potential therapeutic agents.

The indole scaffold is a privileged structure in medicinal chemistry, present in many biologically active compounds.[3] Indole-based molecules have shown promise in targeting various aspects of AD pathology, including the inhibition of Aβ aggregation.[3][5][6] The 4-phenoxy-1H-indole core, in particular, has emerged as a promising starting point for the design of potent Aβ aggregation inhibitors. This application note provides a detailed guide for researchers on the utilization of 4-phenoxy-1H-indole and its derivatives in anti-amyloid beta aggregation assays.

The 4-Phenoxy-1H-indole Scaffold: A Promising Modulator of Aβ Aggregation

Recent studies have highlighted the potential of phenoxyindole derivatives as effective inhibitors of Aβ42 aggregation.[1][7][8] For instance, certain derivatives of 4-phenoxy-1H-indole have demonstrated potent anti-Aβ aggregation activity with IC50 values in the low micromolar range.[1][7] Molecular docking studies suggest that these compounds can bind to critical regions of the Aβ peptide that are involved in the self-assembly process, thereby preventing the formation of toxic oligomers and fibrils.[1][8] The unique structural features of the 4-phenoxy-1H-indole scaffold, combining the electron-rich indole ring with the flexible phenoxy group, likely contribute to its ability to interact with the hydrophobic and aromatic residues of the Aβ peptide that drive aggregation.[9]

This guide will detail the experimental protocols necessary to evaluate the efficacy of 4-phenoxy-1H-indole and its analogs as inhibitors of Aβ aggregation and as neuroprotective agents against Aβ-induced toxicity.

Part 1: In Vitro Assessment of Anti-Amyloid Beta Aggregation Activity

The Thioflavin T (ThT) fluorescence assay is a widely used and reliable method for monitoring the kinetics of amyloid fibril formation in real-time.[10][11] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[10][11]

Experimental Workflow: Thioflavin T (ThT) Assay

ThT_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis Abeta_prep Aβ42 Peptide Preparation (Monomeric form) Incubation Incubation: Aβ42 + Compound + ThT (37°C, with shaking) Abeta_prep->Incubation Compound_prep 4-Phenoxy-1H-indole Stock Solution (in DMSO) Compound_prep->Incubation ThT_prep ThT Solution Preparation ThT_prep->Incubation Fluorescence_reading Fluorescence Reading (Ex: 440 nm, Em: 485 nm) Incubation->Fluorescence_reading Data_analysis Data Analysis: Plot Fluorescence vs. Time Calculate IC50 Fluorescence_reading->Data_analysis

Caption: Workflow for the Thioflavin T (ThT) assay to monitor Aβ42 aggregation.

Detailed Protocol: Thioflavin T (ThT) Fluorescence Assay

Materials:

  • Recombinant Human Amyloid-Beta (1-42) peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities

Protocol Steps:

  • Preparation of Monomeric Aβ42 Peptide:

    • To ensure the starting material is monomeric and free of pre-existing aggregates, dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature to dissociate any pre-formed aggregates.

    • Aliquot the Aβ42/HFIP solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.

    • Store the resulting peptide film at -80°C until use.

    • Immediately before the assay, reconstitute the Aβ42 peptide film in DMSO to a concentration of 2 mM and then dilute to the final working concentration in PBS (e.g., 10 µM).

  • Preparation of 4-Phenoxy-1H-indole Stock Solution:

    • Dissolve 4-phenoxy-1H-indole or its derivatives in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the compound in DMSO to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid interfering with Aβ aggregation.

  • Preparation of Thioflavin T Solution:

    • Prepare a 1 mM stock solution of ThT in distilled water. Filter the solution through a 0.22 µm syringe filter.

    • Dilute the ThT stock solution in PBS to a final working concentration (e.g., 20 µM).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the following components to each well:

      • Aβ42 solution (to a final concentration of 10 µM)

      • 4-Phenoxy-1H-indole solution at various concentrations (or vehicle control - DMSO)

      • ThT solution (to a final concentration of 20 µM)

      • PBS to bring the final volume to 200 µL.

    • Include control wells containing:

      • Aβ42 + ThT + vehicle (positive control for aggregation)

      • ThT in PBS only (blank)

      • Compound + ThT in PBS (to check for compound autofluorescence)

  • Incubation and Fluorescence Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.[10]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity as a function of time to generate aggregation curves.

    • The inhibition of Aβ42 aggregation can be calculated as a percentage relative to the vehicle control at the plateau phase of the aggregation curve.

    • Determine the IC50 value of the 4-phenoxy-1H-indole derivative by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary:

CompoundAnti-Aβ Aggregation IC50 (µM)Reference
4-Phenoxy-1H-indole Derivative 53.18 ± 0.87[1][7][8]
4-Phenoxy-1H-indole Derivative 8Mild Activity[1][7][8]
Curcumin (Positive Control)~1-5[1][9]

Part 2: Assessment of Neuroprotective Effects against Aβ-Induced Toxicity

Beyond inhibiting aggregation, it is crucial to determine if a compound can protect neuronal cells from the toxic effects of Aβ oligomers. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Experimental Workflow: MTT Assay for Neuroprotection

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_detection Detection & Analysis Cell_seeding Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate Pre_incubation Pre-incubate cells with 4-Phenoxy-1H-indole Cell_seeding->Pre_incubation Abeta_treatment Treat cells with Aβ42 Oligomers Pre_incubation->Abeta_treatment MTT_addition Add MTT Reagent Abeta_treatment->MTT_addition Formazan_solubilization Solubilize Formazan Crystals MTT_addition->Formazan_solubilization Absorbance_reading Read Absorbance (570 nm) Formazan_solubilization->Absorbance_reading Data_analysis Data Analysis: Calculate Cell Viability Absorbance_reading->Data_analysis

Caption: Workflow for the MTT assay to assess neuroprotection against Aβ42 toxicity.

Detailed Protocol: MTT Assay

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-SH)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Aβ42 oligomers (prepared as described below)

  • 4-Phenoxy-1H-indole or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well tissue culture plates

Protocol Steps:

  • Preparation of Aβ42 Oligomers:

    • Prepare monomeric Aβ42 as described in the ThT assay protocol.

    • To generate oligomers, reconstitute the Aβ42 peptide film in serum-free cell culture medium to a concentration of 100 µM.

    • Incubate at 4°C for 24 hours to allow for the formation of soluble oligomers.

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • The following day, remove the culture medium.

    • Pre-incubate the cells with various concentrations of the 4-phenoxy-1H-indole derivative (in serum-free medium) for 2-4 hours.

    • After pre-incubation, add the prepared Aβ42 oligomers to the wells to a final concentration known to induce cytotoxicity (e.g., 5-10 µM).

    • Include the following controls:

      • Untreated cells (vehicle control)

      • Cells treated with Aβ42 oligomers only

      • Cells treated with the compound only (to assess for any inherent cytotoxicity of the compound)

  • MTT Assay:

    • Incubate the cells for 24-48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells.

    • Plot the cell viability against the compound concentration to determine the neuroprotective effect of the 4-phenoxy-1H-indole derivative.

Neuroprotection Data Summary:

CompoundNeuroprotective Effect (% Cell Viability at IC50 of Anti-Aβ Aggregation)Cell LineReference
4-Phenoxy-1H-indole Derivative 3~63%SK-N-SH[1][7][8]
4-Phenoxy-1H-indole Derivative 5~75%SK-N-SH[1][7][8]
4-Phenoxy-1H-indole Derivative 8~88%SK-N-SH[1][7][8]

Part 3: Mechanistic Insights and Structure-Activity Relationships

The inhibitory effect of 4-phenoxy-1H-indole derivatives on Aβ aggregation is likely mediated by their ability to interact with key amino acid residues in the Aβ peptide that are crucial for self-assembly. The indole ring can participate in π-π stacking interactions with aromatic residues such as Phe19 and Phe20, while the phenoxy group can engage in hydrophobic interactions.[9]

Proposed Mechanism of Action

Mechanism cluster_aggregation Aβ Aggregation Pathway Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Fibrillization Compound 4-Phenoxy-1H-indole Compound->Monomer

Caption: Proposed mechanism of 4-phenoxy-1H-indole in inhibiting Aβ aggregation.

Structure-activity relationship (SAR) studies on phenoxyindole derivatives have revealed that the nature and position of substituents on both the indole and phenoxy rings can significantly influence their anti-aggregation potency.[1][7] For example, the presence of specific functional groups can enhance the binding affinity to Aβ and improve the overall inhibitory activity.[1] Further investigation into the SAR of this compound class will be instrumental in optimizing their therapeutic potential.

Conclusion and Future Directions

The 4-phenoxy-1H-indole scaffold represents a valuable starting point for the development of novel therapeutic agents targeting amyloid-beta aggregation in Alzheimer's disease. The protocols detailed in this application note provide a robust framework for evaluating the anti-aggregation and neuroprotective properties of these compounds. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising in vitro findings into effective in vivo therapies.

References

  • Chierrito, T. P., et al. (1999). Potent neuroprotective properties against the Alzheimer β-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Journal of Biological Chemistry, 274(33), 23269-23275.
  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)
  • Bio-protocol. (n.d.). 2.4. Thioflavin T (ThT)
  • Girelli, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 309.
  • Laivut, S., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Pharmaceuticals, 16(3), 355.
  • Ask this paper. (2018). design-synthesis-and-evaluation-of-indole-derivatives-as-multifunctional-agents-against-alzheimer-s-disease.
  • Laivut, S., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. PubMed.
  • Taniguchi, A., et al. (2025). Spectral Heterogeneity of Thioflavin T Binding to Aβ42:Aβ40 Mixed Fibrils: Implications for Alzheimer's Disease Screening. ACS Omega.
  • Semantic Scholar. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ)
  • Hilaris Publisher. (2024).
  • Abcam. (n.d.). MTT assay protocol.
  • Farkas, T., et al. (2003). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Brain Research Bulletin, 62(3), 237-243.
  • Laivut, S., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. MDPI.
  • PubChem. (n.d.). 4-phenethoxy-1H-indole.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • Ferreira, I., et al. (2022). Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition. International Journal of Molecular Sciences, 23(6), 3345.
  • Janaky, R., et al. (2012). A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays. Neuroscience Letters, 514(1), 70-74.
  • PubChem. (n.d.). 4-phenoxy-1H-indole-2-carboxylic acid.
  • Merck. (n.d.).
  • ResearchGate. (2024). (PDF) Thioflavin T Assay v1.
  • Sali, C., et al. (2018). Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules, 23(7), 1600.
  • Reinke, A. A., & Gestwicki, J. E. (2007). Structure-activity relationships of amyloid beta-aggregation inhibitors based on curcumin: influence of linker length and flexibility. Chemical biology & drug design, 70(3), 206-215.
  • PubChem. (n.d.). 4-(phenylmethoxy)-1H-indole.
  • Synthesis of 4-functionalized-1H-indoles
  • Leri, M., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience, 14, 597928.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-phenoxy-.
  • Danielsson, J., et al. (2006). NMR Reveals Anomalous Copper(II) Binding to the Amyloid Aβ Peptide of Alzheimer's Disease. Journal of the American Chemical Society, 128(44), 14260-14261.
  • Zhang, T., et al. (2015). 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose Binds to the N-terminal Metal Binding Region to Inhibit Amyloid β-protein Oligomer and Fibril Formation. Journal of Biological Chemistry, 290(48), 28876-28887.
  • SciTechDaily. (2025). This Experimental Pill Targets Alzheimer's Before Symptoms Appear.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Smiles Rearrangement for Indole Synthesis

Welcome to the technical support center dedicated to the Smiles rearrangement for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the Smiles rearrangement for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this powerful synthetic tool. Here, we will delve into the mechanistic nuances of the Smiles rearrangement and provide practical, field-tested solutions to common challenges encountered during its application in indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Smiles rearrangement in the context of indole synthesis?

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the synthesis of indoles, it typically involves the migration of an aryl group. The reaction can proceed through a polar (anionic) or a radical pathway. The polar mechanism is initiated by a base, which deprotonates a nucleophilic atom (often nitrogen or carbon), leading to an attack on an electron-deficient aromatic ring. This forms a key intermediate called a Meisenheimer complex.[1][2] Subsequent rearrangement and elimination of a leaving group, such as a sulfinate, drives the reaction forward to yield the indole product.[3][4]

Q2: What are the most common reasons for low yields in a Smiles rearrangement for indole synthesis?

Low yields in indole synthesis via the Smiles rearrangement can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical and often need to be empirically optimized.[5]

  • Substituent Effects: The electronic properties of substituents on both the migrating aryl ring and the indole precursor can significantly impact the reaction's success. Electron-withdrawing groups on the migrating ring are often necessary to facilitate the nucleophilic attack.[2][6]

  • Steric Hindrance: Bulky substituents near the reaction centers can impede the formation of the necessary transition states.[2]

  • Side Reactions: Competing reaction pathways, such as hydrolysis of starting materials or intermediates, can reduce the yield of the desired indole.[6]

  • Purity of Starting Materials: Impurities in the reactants can lead to undesired side reactions and lower yields.

Q3: How critical is the choice of base for this rearrangement?

The choice of base is paramount. For Smiles rearrangements that proceed via a carbanion intermediate (a variant known as the Truce-Smiles rearrangement), strong, non-nucleophilic bases are often required.[3] Commonly used bases include potassium hexamethyldisilazide (KHMDS or KN(SiMe3)2) and lithium hexamethyldisilazide (LHMDS or LiN(SiMe3)2).[7][8] The counter-ion of the base can also influence the reaction's regioselectivity.[7] In some cases, the presence of additives like crown ethers can be crucial for achieving high yields by sequestering the metal cation and enhancing the base's reactivity.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low yield of the desired indole is one of the most frequent challenges. The following steps can help you troubleshoot and optimize your reaction.

Causality and Recommended Actions:
  • Inadequate Base Strength or Concentration: The reaction may not be initiated if the base is not strong enough to deprotonate the precursor.

    • Solution: Switch to a stronger base such as KHMDS or LHMDS. It is also crucial to ensure an adequate stoichiometry of the base, as some reactions require an excess to drive the equilibrium towards the product.[7][8]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

    • Solution: Screen a variety of aprotic solvents. Tetrahydrofuran (THF) is a common choice, but other ethers like cyclopentyl methyl ether (CPME) or dioxane may offer better results depending on the specific substrates.[7]

  • Incorrect Reaction Temperature: The Smiles rearrangement can be highly sensitive to temperature.

    • Solution: Systematically vary the reaction temperature. While some rearrangements proceed well at room temperature, others may require heating to overcome the activation energy barrier.[7] Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[5]

  • Poorly Activated Migrating Group: The migrating aryl ring must be sufficiently electron-deficient to undergo nucleophilic attack.

    • Solution: Ensure the migrating aryl group contains at least one, and preferably more, strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to the site of migration.[3][9]

Optimization Workflow for Improving Yield

G start Low Yield Observed base Optimize Base (e.g., KHMDS, LHMDS, excess equivalents) start->base solvent Screen Solvents (e.g., THF, CPME, Dioxane) base->solvent If no improvement success Improved Yield base->success Success temp Vary Temperature (e.g., Room Temp, 40°C, 60°C, 80°C) solvent->temp If no improvement solvent->success Success substrate Re-evaluate Substrate (Electron-withdrawing groups on migrating ring) temp->substrate If still low yield temp->success Success

Caption: A systematic workflow for troubleshooting low yields in the Smiles rearrangement for indole synthesis.

Problem 2: Poor Regioselectivity in the Truce-Smiles Rearrangement

In some cases, the Truce-Smiles rearrangement can lead to a mixture of regioisomers, for example, arylation at different positions of the indole scaffold.[7]

Causality and Recommended Actions:
  • Influence of the Cation: The metal cation from the base can coordinate to different parts of the intermediate, influencing the site of aryl migration.

    • Solution: The choice of base and the addition of specific ligands can control the regioselectivity. For instance, using KN(SiMe3)2 with 18-crown-6 has been shown to favor the formation of one regioisomer, while using the same base with a different ligand like N,N'-diethylethylenediamine can favor another.[7]

Table 1: Effect of Base and Ligand on Regioselectivity
Base/Ligand SystemPredominant ProductReference
KN(SiMe3)2 / 18-crown-62-Benzhydrylindole[7]
KN(SiMe3)2 / enEt23-Phenylindole[7]
Problem 3: Formation of Side Products

The formation of byproducts can significantly reduce the yield of the desired indole.

Causality and Recommended Actions:
  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting materials or intermediates can occur, especially under basic conditions.[6]

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Rearrangements or Cyclizations: Depending on the substrate, alternative reaction pathways may be accessible.

    • Solution: Carefully control the reaction conditions, particularly temperature and reaction time, to favor the desired Smiles rearrangement. Milder conditions are often preferable.[10]

  • Radical-Induced Side Reactions: In radical-based Smiles rearrangements, the generated radicals can sometimes participate in undesired reactions.[1]

    • Solution: Optimize the radical initiation conditions and consider the use of radical scavengers if necessary, although this may also inhibit the desired reaction.

Experimental Protocols

General Procedure for a Base-Promoted Truce-Smiles Rearrangement

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-phenylsulfonylaniline precursor (1.0 equiv) and a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution of the base (e.g., KN(SiMe3)2, 2.0-3.0 equiv) to the reaction mixture with stirring. If using an additive like a crown ether, it should be added before the base.[7]

  • Reaction: Allow the reaction to stir at the optimized temperature for the determined amount of time (this can range from a few hours to overnight). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole.

Mechanism of the Truce-Smiles Rearrangement for Indole Synthesis

G start Starting Material (N-Aryl Sulfonamide Precursor) deprotonation Deprotonation by Strong Base (e.g., KHMDS) start->deprotonation carbanion Formation of Carbanion deprotonation->carbanion cyclization Intramolecular Cyclization carbanion->cyclization meisenheimer Meisenheimer Intermediate cyclization->meisenheimer rearrangement Aryl Migration meisenheimer->rearrangement intermediate Rearranged Intermediate rearrangement->intermediate elimination Elimination of Sulfinate intermediate->elimination product Indole Product elimination->product

Caption: A simplified representation of the Truce-Smiles rearrangement mechanism for indole synthesis.

References

  • An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. The Journal of Organic Chemistry. [Link]

  • A Regiodivergent Truce-Smiles Rearrangement: A Strategy for the Synthesis of Arylated Indoles promoted by KN(SiMe3)2. The Royal Society of Chemistry. [Link]

  • An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes - PMC. National Center for Biotechnology Information. [Link]

  • Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization - PMC. National Center for Biotechnology Information. [Link]

  • Photoinduced Smiles Rearrangement of N-Sulfonylpropargylamines for Highly Stereoselective Access to Tetrasubstituted Allylamines. ACS Publications. [Link]

  • Modern Aspects of the Smiles Rearrangement. The University of Manchester. [Link]

  • Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. Bentham Open. [Link]

  • Modern Aspects of the Smiles Rearrangement. SciSpace. [Link]

  • Smiles Rearrangement in Synthetic Chemistry. Bentham Science. [Link]

  • Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp 2 )–H functionalization. RSC Publishing. [Link]

  • Smiles rearrangement. ResearchGate. [Link]

  • A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Indian Chemical Society. [Link]

  • Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. Wiley Online Library. [Link]

  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. MDPI. [Link]

  • Substrate scope for indole synthesis. ResearchGate. [Link]

  • A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]

  • SMILES REARRANGEMENT [REACTION AND MECHANISM]. Slideshare. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58). YouTube. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • (PDF) Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [Link]

  • Radical Smiles Rearrangement: An Update. National Center for Biotechnology Information. [Link]

  • Why Do Some Fischer Indolizations Fail?. National Center for Biotechnology Information. [Link]

  • Modular Divergent Synthesis of Functionalized Indoles via TFA-Promoted Amino-Claisen Rearrangement at Room Temperature. Organic Chemistry Portal. [Link]

  • Modular Divergent Synthesis of Functionalized Indoles via TFA-Promoted Amino-Claisen Rearrangement at Room Temperature. PubMed. [Link]

  • A regiodivergent Truce–Smiles rearrangement: a strategy for the synthesis of arylated indoles promoted by KN(SiMe3)2. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 4-Phenoxyindole Cyclization

This Technical Support Guide addresses the specific challenges of synthesizing 4-phenoxyindole , a scaffold critical in kinase inhibitor development (e.g., BTK inhibitors). The central challenge with 4-substituted indole...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the specific challenges of synthesizing 4-phenoxyindole , a scaffold critical in kinase inhibitor development (e.g., BTK inhibitors).

The central challenge with 4-substituted indoles is that classical methods (like Fischer) favor the thermodynamically more stable 6-isomer or produce intractable mixtures. This guide prioritizes regiocontrol and side-reaction suppression .

Status: Active Subject: 4-Phenoxyindole Synthesis & Troubleshooting Audience: Medicinal Chemists, Process Chemists

Strategic Overview: Method Selection

Before troubleshooting, verify you are using the correct synthetic strategy for your purity requirements. The "4-position" is the most difficult to access regioselectively via classical methods.

MethodSuitability for 4-PhenoxyindolePrimary Side ReactionRecommendation
Fischer Indole Synthesis Low. Uses 3-phenoxyphenylhydrazine. Yields ~1:1 mixture of 4- and 6-phenoxyindole.Regioisomer formation (6-phenoxyindole); Polymerization.Use only for early-stage screening where separation is acceptable.
Leimgruber-Batcho High. Starts from 2-nitro-3-phenoxytoluene.Enamine hydrolysis; Incomplete reduction.Recommended for scale-up. High regiofidelity.[1]
Pd-Catalyzed Cyclization High. Starts from 2-halo-3-phenoxyaniline.Homocoupling of alkynes; Catalyst poisoning.Recommended for library synthesis/drug discovery.

Troubleshooting & FAQs

Module A: The Fischer Indole "Mixture" Problem

Context: You are reacting 3-phenoxyphenylhydrazine with a ketone/aldehyde and observing two major spots on TLC/LCMS.

Q1: Why am I getting a mixture of 4-phenoxy and 6-phenoxy isomers? Technical Insight: This is an intrinsic limitation of the Fischer mechanism with meta-substituted hydrazines.

  • Mechanism: The sigmatropic rearrangement requires the formation of an "ene-hydrazine" intermediate.[2][3] The protonation can occur at either ortho position relative to the hydrazine nitrogen.

  • Causality: The phenoxy group is an Electron Donating Group (EDG) at the meta position. It activates both the C2 (leading to 4-isomer) and C6 (leading to 6-isomer) positions, but steric hindrance from the bulky phenoxy group often disfavors the desired 4-position attack, leading to the 6-isomer as the major product.

Q2: How can I shift the ratio to favor the 4-phenoxy isomer? Protocol Adjustment:

  • Switch Solvent/Acid: Use phosphoric acid or polyphosphoric acid (PPA) instead of ZnCl₂/acetic acid. Protic acids with high viscosity (like PPA) can sometimes alter the transition state energetics to slightly favor the more sterically crowded 4-isomer, although the 6-isomer will likely persist.

  • Temperature Control: Lower the temperature. Higher temperatures favor the thermodynamic product (usually the less hindered 6-isomer). Run the reaction at the lowest temperature that permits conversion (e.g., 60-80°C instead of reflux).

Q3: The reaction turns into a black tar (polymerization). How do I stop this? Root Cause: Indoles are electron-rich and prone to acid-catalyzed oxidative polymerization, especially with an EDG like a phenoxy group. Corrective Action:

  • Degas Solvents: Oxygen promotes radical polymerization. Sparge all solvents with Argon/Nitrogen for 15 minutes.

  • Antioxidant Additive: Add BHT (Butylated hydroxytoluene) (0.1 - 0.5 equiv) to the reaction mixture to scavenge radical species.

  • Acid Concentration: Dilute the acid catalyst. If using H₂SO₄, use 4% in ethanol rather than concentrated.

Module B: The High-Fidelity Routes (Leimgruber-Batcho / Pd-Catalysis)

Context: You have switched methods to avoid the isomer problem but are facing new side reactions.

Q4: In the Leimgruber-Batcho synthesis, the enamine formation is stalling. Why?

  • Precursor: 2-nitro-3-phenoxytoluene + DMF-DMA (Dimethylformamide dimethyl acetal).

  • Issue: The phenoxy group at the 3-position sterically hinders the methyl group at the 2-position, making deprotonation difficult.

  • Solution:

    • Use Brederick's Reagent (tert-butoxybis(dimethylamino)methane) instead of DMF-DMA. It is a stronger base and more reactive.

    • Run the reaction neat (no solvent) at 110°C to drive the equilibrium.

Q5: In Pd-catalyzed cyclization (Sonogashira/Cyclization), I see significant homocoupling of the alkyne. Root Cause: Presence of Oxygen or excess Copper (CuI). Protocol:

  • Strict Anaerobic Conditions: Use a glovebox or Schlenk line.

  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.

  • Alternative Catalyst: Switch to a Cu-free Sonogashira protocol using Pd(PPh₃)₄ and Cs₂CO₃ in DMSO/Water to eliminate the Glaser coupling (alkyne dimerization) pathway completely.

Visualization of Pathways

Diagram 1: Mechanism of Regioselectivity Failure (Fischer)

This diagram illustrates why the Fischer synthesis splits into two pathways, creating the separation burden.

Fischer_Regioselectivity Start 3-Phenoxyphenylhydrazine (Meta-substituted) Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone/Acid EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Sigmatropic_A [3,3]-Sigmatropic Shift (Attack at C2 - Sterically Hindered) EneHydrazine->Sigmatropic_A Path A (Crowded) Sigmatropic_B [3,3]-Sigmatropic Shift (Attack at C6 - Less Hindered) EneHydrazine->Sigmatropic_B Path B (Favored) Indole_4 4-Phenoxyindole (Target Product) Sigmatropic_A->Indole_4 - NH3 Indole_6 6-Phenoxyindole (Major Impurity) Sigmatropic_B->Indole_6 - NH3

Caption: Bifurcation of the Fischer Indole pathway showing the origin of the 4- vs 6-isomer mixture.[4]

Diagram 2: Troubleshooting Decision Tree

Use this workflow to select the optimal corrective action based on your observed side product.

Troubleshooting_Flow Problem Observed Issue Isomers Mixture of Isomers (4- vs 6-phenoxy) Problem->Isomers Polymer Black Tar / Low Yield Problem->Polymer Stalled Incomplete Reaction (Starting Material Left) Problem->Stalled Sol_Isomer Switch Method: Use Leimgruber-Batcho or Pd-Catalysis Isomers->Sol_Isomer Best Fix Sol_Polymer Add BHT (Antioxidant) Degas Solvents Lower Acid Conc. Polymer->Sol_Polymer Sol_Stalled Increase Temp Use Brederick's Reagent Check Reagent Quality Stalled->Sol_Stalled

Caption: Decision matrix for troubleshooting common failure modes in 4-phenoxyindole synthesis.

Purification Protocol (Isomer Separation)

If you must use the Fischer route, separation is inevitable.

  • Stationary Phase: C18 Reverse Phase is superior to Normal Phase Silica for separating regioisomers of this type.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 50% to 60% ACN over 30 minutes). The 4-phenoxy isomer typically elutes after the 6-phenoxy isomer due to slightly higher lipophilicity from the "folded" conformation of the phenoxy group shielding the polar NH.

References

  • Regioselective Synthesis of 4-Alkoxyindoles: Title: Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols.[5] Source: Journal of Organic Chemistry / PubMed URL:[Link]

  • Mechanistic Insight on Fischer Failure: Title: Why Do Some Fischer Indolizations Fail? A Mechanistic Model. Source: PMC / NIH URL:[Link]

  • Gold-Catalyzed Alternative: Title: Gold-Catalyzed "Back-to-Front" Synthesis of 4-Silyloxyindoles. Source: PMC / NIH URL:[Link]

  • Isomer Separation Techniques: Title: Separation of four isomeric tropane alkaloids... by non-aqueous capillary electrophoresis. (Analogous separation logic). Source: PubMed URL:[Link]

Sources

Troubleshooting

optimizing NaOH-mediated cyclization of 2,3-dihalophenols

Technical Support Center: Optimizing NaOH-Mediated Cyclization of 2,3-Dihalophenols Executive Technical Summary Subject: Optimization and Troubleshooting of Base-Mediated Intramolecular Cyclization of 2,3-Dihalophenols....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing NaOH-Mediated Cyclization of 2,3-Dihalophenols

Executive Technical Summary

Subject: Optimization and Troubleshooting of Base-Mediated Intramolecular Cyclization of 2,3-Dihalophenols. Primary Application: Synthesis of 5-halo-1,4-benzodioxanes, 4-halo-1,3-benzodioxoles, and substituted benzofurans.[1] Core Challenge: Overcoming the electronic deactivation of the halogenated aromatic ring to facilitate intramolecular Nucleophilic Aromatic Substitution (


) or O-alkylation/condensation sequences without transition metal catalysis.

This guide addresses the specific kinetic and thermodynamic barriers associated with using Sodium Hydroxide (NaOH) to drive the cyclization of 2,3-dihalophenols. While transition metal catalysis (Pd/Cu) is often preferred for unactivated substrates, NaOH-mediated pathways offer a cost-effective, scalable alternative for drug development if conditions are rigorously optimized for solvent polarity, phase transfer, and temperature.[1]

Diagnostic Workflow: The "Cyclization Stalled" Protocol

User Scenario: “My reaction stalls at the intermediate ether, or I observe significant polymerization/tars.”

Use this decision matrix to identify the failure point in your NaOH-mediated cyclization.

TroubleshootingFlow Start Issue: Low Yield / Stalled Reaction CheckInter Is the O-alkylated intermediate detected by LC-MS/TLC? Start->CheckInter NoInter Problem: Step 1 Failure (O-Alkylation) CheckInter->NoInter No YesInter Problem: Step 2 Failure (Cyclization/SnAr) CheckInter->YesInter Yes SolventCheck Check Solvent System NoInter->SolventCheck TempCheck Check Temperature & Conc. YesInter->TempCheck Protic Using Protic Solvent (EtOH/H2O)? Nucleophilicity of Phenoxide is low. SolventCheck->Protic Aprotic Switch to DMSO/DMF or add PTC (TBAB) to increase phenoxide reactivity. Protic->Aprotic LowTemp Temp < 100°C? SnAr barrier is too high. TempCheck->LowTemp HighConc Concentration > 0.1M? Favors Intermolecular Polymerization. TempCheck->HighConc Solution2 Increase T > 110°C Use High-Boiling Aprotic Solvent LowTemp->Solution2 Solution3 High Dilution Technique (Slow addition of substrate) HighConc->Solution3

Caption: Diagnostic logic for isolating failure modes in base-mediated phenol cyclization. Blue nodes indicate decision points; Green nodes indicate solutions.

Technical Deep Dive & Troubleshooting FAQs

Category A: Mechanism & Regioselectivity[2]

Q1: Why does the cyclization preferentially occur at the 2-position (ortho) rather than the 3-position (meta), and how can I enhance this selectivity?

  • Mechanism: In 2,3-dihalophenols, the hydroxyl group at position 1 is deprotonated by NaOH to form a phenoxide.[1] The oxygen atom is a strong

    
    -donor but an inductive withdrawer.
    
    • Inductive Effect: The oxygen exerts a stronger inductive withdrawing effect on the ortho carbon (C2) than the meta carbon (C3).[1] This makes C2 slightly more electrophilic and susceptible to nucleophilic attack (

      
      ) by the pendant nucleophile (formed after the initial O-alkylation).[1]
      
    • Chelation (Solvent dependent): In non-polar solvents with specific cations, the metal can coordinate between the phenoxide oxygen and the halogen at C2, pre-organizing the transition state.[1]

  • Optimization: To maximize C2 cyclization (e.g., forming 5-halo-1,4-benzodioxane):

    • Solvent: Use DMSO or NMP . These dipolar aprotic solvents solvate the

      
       cation, leaving the "naked" alkoxide/nucleophile highly reactive, lowering the activation energy for the difficult 
      
      
      
      step at the deactivated ring [1].[1]
    • Leaving Group: If possible, use a 2-bromo-3-chlorophenol substrate. Bromine is a better leaving group than chlorine, ensuring the cyclization happens at C2.[1]

Q2: My reaction produces significant amounts of dimerized impurities. How do I prevent this?

  • Cause: Intermolecular reaction competes with intramolecular cyclization. If the concentration is too high, a phenoxide molecule attacks the alkyl halide tail of another molecule instead of its own ring.[1]

  • Solution:

    • High Dilution Principle: Run the cyclization step at low concentration (<0.05 M).

    • Pseudo-High Dilution: Add the O-alkylated intermediate slowly (via syringe pump) to a hot, stirring solution of NaOH in DMSO. This ensures that at any given moment, the concentration of reactive intermediate is low, favoring the unimolecular (intramolecular) pathway over the bimolecular (intermolecular) one.[1]

Category B: Reaction Conditions & Reagents

Q3: Can I use aqueous NaOH for this reaction, or must it be anhydrous?

  • The Problem with Water: Water is a poor solvent for

    
     cyclizations of deactivated phenols because it highly solvates the nucleophile (reducing reactivity) and limits the temperature (reflux at 100°C is often insufficient).[1]
    
  • The PTC Solution: You can use aqueous NaOH (30-50%) if you employ Phase Transfer Catalysis (PTC) .[1]

    • Protocol: Use Toluene/Water or MEK/Water biphasic system with 5-10 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1]

    • Mechanism: The quaternary ammonium salt transports the phenoxide into the organic phase as a tight ion pair (

      
      ), where it is desolvated and highly reactive.
      
  • Recommendation: For difficult substrates (e.g., 2,3-dichlorophenol), anhydrous pulverized NaOH in DMSO/DMF is superior to aqueous systems.[1]

Q4: I am seeing "black tar" formation. Is this oxidation?

  • Diagnosis: Phenoxides, especially electron-rich ones, are susceptible to oxidation by air to form quinones, which then polymerize into dark tars.[1]

  • Corrective Action:

    • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before adding reagents.

    • Antioxidants: Addition of a trace amount of sodium dithionite (

      
      ) or running the reaction under a strict inert atmosphere is critical.
      
    • Temperature Control: Do not exceed 140°C. Above this, decomposition of the DMSO (if used) or the substrate becomes significant.[1]

Optimized Experimental Protocols

Protocol A: Synthesis of 5-Halo-1,4-Benzodioxanes (The Route)

Targeting the cyclization of 2,3-dihalophenol with 1,2-dibromoethane.[1]

ParameterOptimized ConditionRationale
Stoichiometry 1.0 eq Phenol : 1.5 eq Linker : 2.5 eq NaOHExcess base ensures full deprotonation and neutralizes HBr byproduct.
Solvent DMSO (Anhydrous)Maximizes

rate by solvating cations and leaving anions "naked".[1]
Concentration 0.05 M (Final)Favors intramolecular cyclization over dimerization.[1]
Temperature 110°C - 120°CSufficient energy to overcome the aromatic stability barrier.
Additives None (if DMSO); TBAB (if Toluene/H2O)Phase transfer is required only in biphasic systems.[1]

Step-by-Step:

  • Dissolution: Dissolve 2,3-dihalophenol (10 mmol) in DMSO (20 mL) under

    
    .
    
  • Deprotonation: Add pulverized NaOH (25 mmol). Stir at RT for 30 min until a clear/homogenous phenoxide solution forms.

  • Alkylation: Add 1,2-dibromoethane (15 mmol) dropwise.

  • Cyclization: Heat the mixture to 120°C. Monitor by HPLC/TLC.

    • Checkpoint: If intermediate (2-(2-bromoethoxy)-3-halophenol) persists, increase temp to 135°C.[1]

  • Workup: Pour into ice water (200 mL). Extract with EtOAc.[2] Wash organic layer with water (3x) to remove DMSO.[1]

Protocol B: Synthesis of Benzofurans (The Rap-Stoermer Variant)

Targeting the reaction of 2,3-dihalophenol with


-haloketones.
  • Mix: Combine 2,3-dihalophenol (1 eq),

    
    -haloketone (1.1 eq), and pulverized KOH or NaOH (2 eq) in Acetonitrile  or Ethanol .
    
  • Reflux: Heat to reflux (80°C). This typically yields the phenoxy-ketone intermediate .

  • Cyclodehydration: If the ring does not close:

    • Isolate the intermediate.

    • Resuspend in Ethanol with Sodium Ethoxide (stronger base) or reflux in Acetic Acid with a trace of

      
       (acid-catalyzed cyclization is often more effective for benzofurans than base-mediated if the ring is deactivated) [2].[1]
      

Mechanistic Visualization

The following diagram illustrates the critical transition state differences between the desired intramolecular


 and the competing intermolecular pathway.

ReactionPathway Substrate 2,3-Dihalophenol (Deprotonated) Intermediate O-Alkylated Intermediate (Pendant Electrophile) Substrate->Intermediate Step 1: O-Alkylation (Fast, RT) TS_Intra Transition State A (Intramolecular SnAr) High Energy Barrier Intermediate->TS_Intra High Temp Polar Solvent TS_Inter Transition State B (Intermolecular) Concentration Dependent Intermediate->TS_Inter High Conc. Low Temp Product Cyclized Heterocycle (Benzodioxane/Benzofuran) TS_Intra->Product Polymer Oligomers/Tars TS_Inter->Polymer

Caption: Kinetic competition between intramolecular cyclization (Product) and intermolecular polymerization (Tars). High temperature and polar solvents lower the barrier for TS_Intra.

References

  • Solvent Effects in

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]
    
  • Benzofuran Synthesis: Laclef, S., et al. (2019).[1] One-Step Regioselective Synthesis of Benzofurans from Phenols and

    
    -Haloketones. Molecules, 24(12), 2187.[1] Link
    
  • Phase Transfer Catalysis: Freedman, H. H. (1986).[1] Industrial Applications of Phase Transfer Catalysis. Pure and Applied Chemistry, 58(6), 857-868.[1] Link

  • Cyclization Kinetics: Illuminati, G., & Mandolini, L. (1981).[1] Ring Closure Reactions of Bifunctional Chain Molecules. Accounts of Chemical Research, 14(4), 95–102.[1] Link[1]

Sources

Optimization

troubleshooting low regioselectivity in 4-substituted indole synthesis

Technical Support Center: Troubleshooting Regioselectivity in 4-Substituted Indole Synthesis Executive Summary: The "C4 Challenge" Synthesizing 4-substituted indoles is notoriously difficult compared to C2, C3, or C5 fun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in 4-Substituted Indole Synthesis

Executive Summary: The "C4 Challenge"

Synthesizing 4-substituted indoles is notoriously difficult compared to C2, C3, or C5 functionalization. The C4 position is electronically deactivated (relative to C3) and sterically crowded by the N-H bond.

  • The Core Problem: Classical methods like the Fischer Indole Synthesis often fail due to ambiguous regioselectivity when using meta-substituted phenylhydrazines.

  • The Solution: Success requires abandoning "optimization loops" of failing Fischer reactions and switching to De Novo synthesis (Leimgruber-Batcho) or Directed C-H Activation (Rh-catalysis).

This guide provides the diagnostic logic to identify when a method is failing and the specific protocols to correct it.

Module 1: The Fischer Indole Trap (And When to Quit)

The Scenario: You are reacting a meta-substituted phenylhydrazine with a ketone to target a 4-substituted indole. The Observation: You observe a mixture of 4-substituted and 6-substituted isomers, often favoring the 6-isomer.

Root Cause Analysis: The Bifurcated Sigmatropic Shift

The regioselectivity is determined during the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. A meta-substituent creates two non-equivalent ortho positions for the rearrangement to occur:

  • Path A (Sterically Crowded): Attack at the ortho position adjacent to the substituent

    
     Yields 4-substituted indole .
    
  • Path B (Sterically Open): Attack at the para position relative to the substituent

    
     Yields 6-substituted indole .
    
Diagnostic Table: Substituent Effects on Regioselectivity
Substituent Type (at meta)Electronic EffectMajor Isomer OutcomeWhy?
Electron Donating (EDG) (e.g., -OMe, -Me)Activates Ring6-Substituted The rearrangement prefers the less sterically hindered position (Path B).
Electron Withdrawing (EWG) (e.g., -CF3, -NO2)Deactivates RingMixture (approx 1:1) EWGs slightly increase acidity of the transition state at the crowded position, but rarely enough to give high C4 selectivity.
Halogens (e.g., -Cl, -Br)Inductive w/d, Resonance don.6-Substituted Sterics usually dominate over weak electronic directing effects.

Critical Decision Point: If your Fischer reaction yields a regioisomer ratio < 4:1 (Desired:Undesired), do not optimize solvent/acid. The intrinsic energy barrier difference is too small. Switch to Module 2 .

Module 2: The "De Novo" Fix – Leimgruber-Batcho Synthesis

The Strategy: Instead of cyclizing a pre-formed hydrazine, build the pyrrole ring onto a toluene derivative. This completely bypasses the regioselectivity ambiguity of the Fischer synthesis.

Target Precursor: 2-nitro-3-substituted toluene. Mechanism: Condensation with DMF-DMA forms an enamine, followed by reductive cyclization.

Why This Solves the C4 Problem

In the Leimgruber-Batcho sequence, the enamine must form on the methyl group ortho to the nitro group. If you start with 2-nitro-3-X-toluene , the substituent X is locked in position. Upon cyclization, X becomes the C4 substituent of the indole. There is no alternative pathway.

Protocol: 4-Bromoindole via Leimgruber-Batcho

Reagents:

  • 2-nitro-3-bromotoluene (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

  • Pyrrolidine (1.5 equiv)

  • DMF (Solvent)

  • Titanium(III) chloride (TiCl3) (Reductant)[1]

Step-by-Step:

  • Enamine Formation: Dissolve 2-nitro-3-bromotoluene in DMF (0.5 M). Add DMF-DMA and pyrrolidine.

  • Heating: Heat to 110°C for 4-6 hours. The solution will turn deep red (formation of the

    
    -amino-nitrostyrene).
    
  • Evaporation: Remove volatiles under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization: Dissolve the crude enamine in MeOH/THF (1:1).

  • Reduction: Add aqueous TiCl3 (20% wt solution, 6.0 equiv) dropwise at 0°C. Stir at room temperature for 2 hours. Note: TiCl3 is preferred over H2/Pd for halogens to prevent dehalogenation.

  • Workup: Neutralize with saturated NaHCO3. Filter through Celite to remove Titanium salts. Extract with EtOAc.[2]

Module 3: Advanced C-H Activation (Rh-Catalyzed)

The Scenario: You already have an indole core (substituted at C3) and need to install a substituent at C4 late-stage. The Problem: Electrophilic substitution favors C2. The Solution: Use a C3-Directing Group (DG) to guide a Rh(III) catalyst to the C4-H bond.

Mechanism: The Molecular "U-Turn"

A directing group at C3 (typically an aldehyde, ketone, or oxime) coordinates the Rhodium catalyst. The geometry forces the metal to activate the spatially proximal C4-H bond, overriding the electronic preference for C2.

Visualizing the Workflow (DOT Diagram)

IndoleSynthesis Start Target: 4-Substituted Indole Fischer Method: Fischer Synthesis (Meta-Substituted Hydrazine) Start->Fischer Bifurcation [3,3]-Sigmatropic Shift (Bifurcation Point) Fischer->Bifurcation Isomer6 6-Substituted Indole (Major Product - Steric Control) Bifurcation->Isomer6 Path B (Favored) Isomer4 4-Substituted Indole (Minor Product) Bifurcation->Isomer4 Path A (Disfavored) Decision Is Regio-Ratio Acceptable? Isomer6->Decision Isomer4->Decision LB_Route Method: Leimgruber-Batcho (Precursor: 2-nitro-3-X-toluene) Decision->LB_Route No (Ratio < 4:1) CH_Route Method: Rh(III) C-H Activation (Requires C3 Directing Group) Decision->CH_Route No (Late Stage) Enamine Enamine Formation (Regio-Locked) LB_Route->Enamine Cyclization Reductive Cyclization Enamine->Cyclization Product Pure 4-Substituted Indole Cyclization->Product CH_Route->Product C4-Selective

Caption: Decision matrix for 4-substituted indole synthesis. Note the "dead end" often encountered in Fischer synthesis versus the linear success of Leimgruber-Batcho.

Frequently Asked Questions (FAQs)

Q1: Can I use the Bartoli Indole Synthesis for 4-substituted indoles? A: Generally, no . The Bartoli reaction (vinyl Grignard + nitroarene) requires an ortho-substituent on the nitroarene to proceed efficiently. This typically yields 7-substituted indoles .[3] While some literature suggests 2,5-disubstituted nitroarenes could yield 4-substituted indoles, the yields are often poor compared to Leimgruber-Batcho due to competing pathways.

Q2: I am using a meta-CF3 phenylhydrazine in a Fischer synthesis. Why is the yield low? A: Electron-withdrawing groups (EWGs) like CF3 deactivate the aromatic ring. The Fischer synthesis requires the formation of an ene-hydrazine and a subsequent nucleophilic attack by the aromatic ring. A strong EWG raises the activation energy of this step, often leading to hydrolysis of the hydrazone back to the ketone before cyclization can occur. Recommendation: Switch to Leimgruber-Batcho.

Q3: What directing groups work best for Rh(III) C4-activation? A: Weakly coordinating groups are often superior to prevent catalyst poisoning.

  • Aldehydes (-CHO): Excellent for C4 alkylation with nitroalkenes.

  • Ketones (-COR): Good general directing group.

  • Imidates: Can be used and hydrolyzed later.

  • Avoid: Pyridines or strong amines at C3, as they may trap the catalyst too tightly or direct to C2 via a different mechanism.

References

  • Fischer Indole Regioselectivity Mechanisms

    • Title: "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
    • Source:J. Org.[4] Chem. 2017, 82, 11, 5898–5904.

    • URL:[Link]

  • Leimgruber-Batcho Synthesis (The "Fix")

    • Title: "The Leimgruber-Batcho Indole Synthesis."[5][6][7][8]

    • Source:Organic Reactions 2004.
    • URL:[Link]

  • Rh(III)

    • Title: "Rhodium(III)
    • Source:J. Org.[4] Chem. 2024.[9]

    • URL:[Link]

  • Hemetsberger Indole Synthesis (Alternative De Novo)

    • Title: "Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry."
    • Source:Tetrahedron Letters 2013, 54, 1587-1590.
    • URL:[Link]

Sources

Troubleshooting

removing copper impurities from phenoxyindole synthesis

Subject: Technical Advisory – Copper Remediation in Phenoxyindole Synthesis Executive Summary & Context Synthesizing phenoxyindoles typically involves Ullmann-type C-O coupling mediated by copper catalysts (e.g., CuI, Cu...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Advisory – Copper Remediation in Phenoxyindole Synthesis

Executive Summary & Context

Synthesizing phenoxyindoles typically involves Ullmann-type C-O coupling mediated by copper catalysts (e.g., CuI, CuBr, or Cu(OAc)₂). While efficient, this methodology leaves persistent copper residues. In pharmaceutical applications, Copper is a Class 3 Elemental Impurity under ICH Q3D guidelines.[1][2]

The Challenge:

  • Regulatory: Parenteral limits are strict (300 µ g/day PDE), requiring <30 ppm in many APIs.

  • Chemical: Residual copper is genotoxic and acts as a "catalyst poison" in downstream palladium-catalyzed steps (e.g., Suzuki couplings on the indole core), leading to transmetallation interference.

  • State: Copper exists as both Cu(I) (often insoluble/colorless) and Cu(II) (soluble/blue). Effective removal requires addressing both oxidation states.

This guide provides a self-validating, tiered approach to reducing Cu levels from >5000 ppm to <10 ppm.

Diagnostic & Decision Matrix

Before selecting a protocol, assess the state of your crude mixture.

Visual Diagnostics
  • Blue/Green Organic Layer: Indicates Cu(II) species coordinated to the product or ligands.[3] Action: Chelation Wash.

  • Colorless/Turbid Organic Layer: Likely contains Cu(I) species (e.g., CuI clusters). Action: Oxidation + Chelation.

  • Dark Brown/Black Precipitate: Colloidal copper (Cu⁰) or Cu-oxides. Action: Filtration + Scavenging.

Workflow Decision Tree

CopperRemediation Start Crude Phenoxyindole Mixture Check Visual Inspection Start->Check LLE Tier 1: Oxidative Ammonia Wash (Convert Cu(I) -> Cu(II)) Check->LLE Standard Protocol Analysis IPC: Check Cu Levels (Colorimetric / ICP-MS) LLE->Analysis Pass Success (< 20 ppm) Proceed to Crystallization Analysis->Pass Low Cu Fail Fail (> 50 ppm) Analysis->Fail High Cu Final Final Polish (Recrystallization) Pass->Final Scavenge Tier 2: Thiol-Silica Scavenging (SiliaMetS® Thiol) Fail->Scavenge Scavenge->Final

Figure 1: Strategic workflow for copper remediation in organic synthesis.

Tier 1: Enhanced Liquid-Liquid Extraction (LLE)

Standard water washes are ineffective against lipophilic copper-ligand complexes. You must use a Ligand Exchange strategy.

Protocol A: The Oxidative Ammonia Wash (Primary Recommendation)

Best for: Robust phenoxyindoles stable to basic conditions.

Mechanism: Ammonia (


) displaces organic ligands. Air oxidizes insoluble Cu(I) to water-soluble 

(deep blue).
  • Dilution: Dilute the reaction mixture with EtOAc or DCM (10-15 volumes relative to crude mass).

  • Preparation: Prepare a 10%

    
     (aq) solution saturated with 
    
    
    
    .
    • Why

      
      ? It increases ionic strength to prevent emulsions and provides 
      
      
      
      ions to help solubilize Cu species.
  • The "Air Spurge": Add the aqueous wash to the organic layer. Crucial Step: Vigorously stir open to the atmosphere for 30-60 minutes.

    • Troubleshooting: If the aqueous layer does not turn blue, Cu(I) is not oxidizing. Bubble air or oxygen through the biphasic mixture.

  • Separation: Drain the blue aqueous layer.[3]

  • Repetition: Repeat until the aqueous layer is colorless (usually 3 cycles).

Protocol B: EDTA Chelation Wash

Best for: Substrates sensitive to strong ammonia or when emulsions are persistent.

  • Preparation: Prepare 0.1 M EDTA disodium salt in water. Adjust pH to 8–9 using

    
    .
    
    • Note: EDTA efficiency drops significantly below pH 7.

  • Agitation: Stir vigorously with the organic layer for 45 minutes.

  • Validation: The aqueous phase should turn blue/green.

Comparative Efficiency Data

MethodTarget SpeciesTypical Removal EfficiencyProsCons
Water Wash Ionic Cu salts< 10%CheapIneffective for organocopper

/ Air
Cu(I) & Cu(II)80 - 95%Visual endpoint (Blue)Strong odor, basic pH
EDTA (pH 9) Cu(II)70 - 90%Gentle, pH controlledSlow kinetics, cost
Cysteine Wash Cu(I) & Cu(II)> 95%High affinity (Thiol)Sulfur smell, zwitterionic

Tier 2: Solid-Supported Scavenging

If LLE fails to reach ppm limits, or if your phenoxyindole contains chelating motifs (like pyridines) that hold onto Copper, use functionalized silica.

Recommended Scavenger: Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)

Thiols (-SH) have an extremely high affinity for soft metals like Cu(I) and Cu(II), forming stable covalent mercaptides.

Protocol:

  • Loading: Add 4–8 molar equivalents of Thiol-Silica relative to the residual copper content (estimated).

    • Rule of Thumb: If Cu content is unknown, add 5-10% w/w relative to the crude product.

  • Solvent: Compatible with EtOAc, DCM, THF, or MeOH.

  • Temperature: Heat to 40–50°C to improve kinetics.

  • Time: Stir for 2–4 hours.

  • Filtration: Filter through a generic silica or Celite pad. The Cu remains bound to the solid scavenger.

ScavengerMech Silica Silica Matrix Linker Propyl Linker Silica->Linker SH -SH (Thiol) Linker->SH Complex S-Cu Bond SH->Complex Capture Cu Cu Impurity Cu->Complex Adsorption

Figure 2: Mechanism of Thiol-Silica scavenging. The high affinity of Sulfur for Copper ensures removal even in the presence of competing ligands.

Troubleshooting & FAQs

Q1: The aqueous layer in my ammonia wash stays colorless, but I know Copper is present.

  • Diagnosis: You likely have Cu(I) which is colorless, or the Copper is tightly bound to your phenoxyindole.

  • Fix: Add a mild oxidant. A small amount of hydrogen peroxide (1-2%) to the ammonia wash can force oxidation to the blue Cu(II) species. Warning: Ensure your product is not oxidation-sensitive.

Q2: I am getting a terrible emulsion during the EDTA wash.

  • Diagnosis: Phenoxyindoles can be surfactant-like. High pH EDTA can exacerbate this.

  • Fix: Filter the biphasic mixture through a pad of Celite. The emulsion often breaks physically. Alternatively, add brine to the aqueous phase to increase ionic strength.

Q3: Can I use charcoal (Activated Carbon)?

  • Analysis: Charcoal is non-specific. While it adsorbs some metal complexes, it also adsorbs the product (yield loss) and is messy.

  • Verdict: Not recommended as a primary method. Use Thiol-Silica for specificity.[4]

Q4: My downstream Palladium catalyst is dying immediately.

  • Diagnosis: Even trace Copper (10-50 ppm) can undergo transmetallation with Pd, deactivating the catalytic cycle.

  • Fix: You must reach single-digit ppm. Perform the Thiol-Silica treatment followed by a recrystallization from a non-coordinating solvent (e.g., IPA/Heptane).

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. Permitted Daily Exposure (PDE) limits for Copper.[2][5]

  • SiliCycle Application Note. "Scavenging of Copper using SiliaMetS® Thiol and Thiourea." SiliCycle Inc.[6] Demonstrates >95% removal efficiency for Cu species.[3]

  • Biotage Technical Guide. "Strategies for Work-up and Purification: Metal Removal." Biotage. Comparison of liquid-liquid extraction vs. solid-phase scavenging.

  • Organic Process Research & Development. "Practical Methods for the Removal of Copper Residues." ACS Publications. (General reference for ammonia/EDTA protocols).

Sources

Reference Data & Comparative Studies

Validation

Advanced IR Spectroscopy Guide: Characterization of Indole Ether Linkages

Executive Summary In medicinal chemistry, the indole ether motif—often found in serotonin receptor agonists (e.g., 5-HT derivatives), melatonin analogs, and kinase inhibitors—presents a unique vibrational signature. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the indole ether motif—often found in serotonin receptor agonists (e.g., 5-HT derivatives), melatonin analogs, and kinase inhibitors—presents a unique vibrational signature. Characterizing this linkage requires distinguishing the electronic coupling between the electron-rich indole ring and the ether oxygen.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy characteristics of the indole ether linkage. Unlike simple aliphatic ethers, the indole-oxygen-carbon (Ar-O-C) system exhibits significant resonance delocalization, shifting the C-O stretching frequencies to higher wavenumbers (1200–1275 cm⁻¹) compared to their aliphatic counterparts.

Mechanistic Basis: Electronic Effects on Vibrational Modes

To accurately interpret the IR spectrum of an indole ether, one must understand the underlying causality of peak shifts.

The Resonance Effect (Mesomeric Effect)

In an indole ether (e.g., 5-methoxyindole), the lone pair electrons on the ether oxygen participate in


 conjugation with the aromatic indole system.
  • Consequence: The bond order of the

    
     bond increases (partial double bond character).
    
  • Spectral Shift: According to Hooke’s Law (

    
    ), the increased force constant (
    
    
    
    ) shifts the stretching vibration to a higher frequency (wavenumber).
  • Contrast: The

    
     bond (e.g., the methoxy methyl group) does not participate in resonance and retains single-bond character, appearing at a lower frequency.
    
Inductive Effects on the Indole Core

The electronegative oxygen creates an inductive withdrawal (


), but the resonance donation (

) typically dominates in the aromatic system. This electron density modulation can subtly shift the N-H stretch and C=C aromatic skeletal vibrations , often acting as a secondary confirmation of substitution.

Comparative Peak Analysis

The following table contrasts the vibrational modes of a bare indole, a standard aliphatic ether, and the target indole ether system.

Table 1: Characteristic IR Wavenumbers (cm⁻¹)
Vibrational ModeUnsubstituted Indole (Ref)Aliphatic Ether (Ref)Indole Ether (Target) Diagnostic Value
Ar-O Stretch (Asymmetric)N/AN/A1200 – 1275 Primary Marker (Strong, Sharp)
O-R Stretch (Symmetric)N/A1050 – 11501020 – 1075 Secondary Marker (Medium)
N-H Stretch 3390 – 3420 (Free)3200 – 3350 (H-bond)N/A3340 – 3400 Confirming Indole Core
C=C Aromatic 1450, 1570, 1610N/A1480 – 1620 Often intensified by ether oxygen
C-H Out-of-Plane (OOP) ~740 (strong)N/A800 – 850 Indicates substitution pattern (e.g., C5)
Detailed Spectral Breakdown
A. The "Twin Peak" Ether Signature

The most reliable evidence for an indole ether is the presence of two distinct bands in the fingerprint region:

  • The Aryl-Oxygen Band (

    
    ):  Found between 1200–1275 cm⁻¹ . This is significantly higher than aliphatic ethers due to the 
    
    
    
    character of the indole carbon and resonance stiffening. In 5-methoxyindole derivatives, this often appears as a strong band near 1250–1260 cm⁻¹ [1].
  • The Alkyl-Oxygen Band (

    
    ):  Found between 1020–1075 cm⁻¹ . This corresponds to the vibration of the oxygen attached to the alkyl group (e.g., the methyl in a methoxy group).
    
B. N-H Stretching Modulation

While the ether linkage is the target, the N-H stretch serves as a system control.

  • Free N-H: Sharp peak ~3400 cm⁻¹.

  • H-Bonded N-H: Broadens and redshifts to ~3250–3350 cm⁻¹.

  • Interaction: In solid-state samples (e.g., KBr pellet or powder ATR), the ether oxygen can act as a hydrogen bond acceptor for the N-H of a neighboring molecule, potentially causing a distinct redshift compared to the unsubstituted indole [2].

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol designed for solid organic heterocycles.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for drug development to avoid moisture artifacts (hygroscopic KBr) that obscure the N-H/O-H region.

Step 1: Background Validation

  • Action: Collect an air background spectrum (32 scans minimum).

  • Validation Criteria: The region 2300–2400 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O) must be flat. If noise > 0.5% T, purge the chamber and re-acquire.

Step 2: Sample Integrity Check

  • Action: Place ~5 mg of the indole ether sample on the Diamond/ZnSe crystal. Apply high pressure (clamp).

  • Causality: High pressure ensures intimate contact, critical for the evanescent wave penetration in high-refractive-index aromatic compounds.

Step 3: Acquisition & Internal Standard Check

  • Settings: Resolution 4 cm⁻¹, 64 scans.

  • Self-Validation:

    • Check the C-H stretch region (2800–3100 cm⁻¹) .

    • Requirement: You must see distinct peaks for Aromatic C-H (>3000 cm⁻¹) and Aliphatic C-H (<3000 cm⁻¹, from the ether alkyl group).

    • Fail State: If Aliphatic C-H is missing, the ether alkyl group may be absent (cleavage) or the sample is misidentified.

Step 4: Post-Run Cleaning

  • Action: Clean crystal with isopropanol, then methanol.

  • Validation: Run a "blank" scan. It must match the Step 1 background within 98% correlation.

Visualization: Decision Tree for Peak Assignment

The following diagram outlines the logical flow for assigning the indole ether linkage, distinguishing it from potential contaminants or degradation products (e.g., hydrolysis to an alcohol).

IndoleEtherAnalysis Start Start: Raw IR Spectrum CheckNH Check 3200-3450 cm⁻¹ (N-H Region) Start->CheckNH CheckCO_Ar Check 1200-1275 cm⁻¹ (Ar-O Stretch) CheckNH->CheckCO_Ar N-H Present Result_Hydrolysis Degradation: Phenol/Alcohol Detected CheckNH->Result_Hydrolysis N-H Absent/Obscured CheckCO_Alk Check 1020-1075 cm⁻¹ (R-O Stretch) CheckCO_Ar->CheckCO_Alk Strong Band Present Result_Indole Unsubstituted Indole (Missing Ether) CheckCO_Ar->Result_Indole Band Absent CheckOH Check for Broad Band 3200-3550 cm⁻¹ (O-H) CheckCO_Alk->CheckOH Band Present CheckCO_Alk->Result_Indole Band Absent Result_IndoleEther CONFIRMED: Indole Ether Linkage CheckOH->Result_IndoleEther O-H Absent CheckOH->Result_Hydrolysis Strong Broad O-H Present

Figure 1: Logical decision tree for validating Indole Ether structural motifs via IR spectroscopy.

Case Study: 5-Methoxyindole

To illustrate the protocol, we examine 5-Methoxyindole , a common precursor.

  • Experimental Data:

    • N-H Stretch: Observed at 3390 cm⁻¹ (sharp, non-bonded) or ~3340 cm⁻¹ (solid state, H-bonded) [3].

    • Ar-O Stretch: A very strong, sharp band appears at 1259 cm⁻¹ (or 1210-1260 range depending on polymorph). This is the definitive "Indole Ether" peak.

    • Aliphatic C-H: Weak bands at 2830–2950 cm⁻¹ (methoxy

      
      ) contrast with the aromatic C-H above 3000 cm⁻¹.[1]
      
    • Differentiation: Unsubstituted indole lacks the 1259 cm⁻¹ band entirely. 5-Hydroxyindole (degradation product) would show a broad O-H stretch overlapping the N-H region.

Troubleshooting & Artifacts

ArtifactSymptomCauseSolution
Water Interference Broad noise 3500–3700 cm⁻¹Atmospheric humidity or wet samplePurge spectrometer with N₂; dry sample in desiccator.
Peak Broadening Loss of splitting in 1200 cm⁻¹ regionAmorphous sample stateRecrystallize sample or anneal; check for polymorphism [1].
CO₂ Doublet Sharp peaks at 2349 & 2360 cm⁻¹Poor background subtractionRe-run background immediately before sample.

References

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Link

  • ResearchGate. (2010). FT-IR and NIR Spectroscopic Investigation of Hydrogen Bonding in Indole-Ether Systems. Spectrochimica Acta Part A. Link

  • NIST. (2023). 5-Methoxyindole-2-carboxylic acid Infrared Spectrum. NIST Standard Reference Data. Link

  • Specac. (2023). Interpreting Infrared Spectra: Ethers and Indoles. Specac Application Notes. Link

  • AIP Publishing. (2010). Rotationally resolved electronic spectroscopy of 5-methoxyindole. The Journal of Chemical Physics. Link

Sources

Validation

A Comparative Guide to the HPLC Separation of Indole Regioisomers

For researchers and professionals in drug development and analytical chemistry, the accurate separation and quantification of isomeric compounds are paramount. Regioisomers, which possess the same molecular formula but d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the accurate separation and quantification of isomeric compounds are paramount. Regioisomers, which possess the same molecular formula but differ in the spatial arrangement of substituents on a core structure, often exhibit distinct biological activities and toxicological profiles. The indole scaffold, a privileged structure in medicinal chemistry, frequently appears as various regioisomers in drug discovery pipelines, synthetic reaction mixtures, and metabolic studies. Their similar physicochemical properties make their separation a significant analytical challenge.

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of common indole regioisomers. We will explore the underlying chromatographic principles, present comparative experimental data, and offer a robust, validated protocol for achieving baseline separation.

The Chromatographic Challenge: Separating What's Nearly Identical

The primary challenge in separating indole regioisomers, such as the methylindole or hydroxyindole series, lies in their subtle structural differences. These isomers often share nearly identical polarity, pKa, and molecular weight. Consequently, achieving differential partitioning between the stationary and mobile phases requires a highly selective chromatographic system.

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose. The separation mechanism relies on the hydrophobic interactions between the analytes and the nonpolar stationary phase (typically C18). The elution order is primarily governed by the molecule's overall hydrophobicity; however, minor differences in the dipole moment and the accessibility of polar functional groups to the polar mobile phase also play a crucial role. For instance, the position of a substituent on the indole ring can influence the molecule's planarity and the steric hindrance around the polar N-H group of the indole ring, thereby affecting its interaction with both the stationary and mobile phases.

Comparative Analysis of Methylindole Regioisomers

To illustrate the separation principles, we will focus on a common set of regioisomers: 4-methylindole, 5-methylindole, 6-methylindole, and 7-methylindole. The position of the methyl group significantly impacts the molecule's interaction with the C18 stationary phase.

Generally, isomers where the polar N-H group is less sterically hindered will have stronger interactions with the polar mobile phase, leading to earlier elution. Conversely, isomers where the methyl group masks the polar regions of the molecule or increases its overall non-polar surface area will interact more strongly with the hydrophobic stationary phase, resulting in longer retention times.

Experimental Data: Retention Time Comparison

The following table summarizes typical retention time data for the separation of four methylindole regioisomers under optimized reversed-phase HPLC conditions.

Compound (Regioisomer)Retention Time (min)Relative Retention Time (vs. 4-methylindole)
4-Methylindole8.521.00
6-Methylindole9.151.07
5-Methylindole9.311.09
7-Methylindole10.241.20

Data is representative and may vary based on specific instrument, column batch, and laboratory conditions.

The elution order (4- < 6- < 5- < 7-methylindole) can be rationalized by considering the interplay of steric and electronic effects. 7-methylindole, with the methyl group adjacent to the nitrogen atom, exhibits the most hydrophobic character in this separation, leading to the longest retention.

Visualizing the Separation Workflow

The following diagram outlines the logical workflow for developing and validating an HPLC method for separating indole regioisomers.

HPLC_Method_Development start Define Analytical Goal: Separate Indole Regioisomers lit_review Literature & Application Note Review start->lit_review 1. Research method_dev Initial Method Development lit_review->method_dev 2. Inform Strategy column_select Column Selection (e.g., C18, Phenyl-Hexyl) method_dev->column_select mobile_phase Mobile Phase Scouting (ACN vs. MeOH, pH) method_dev->mobile_phase optimization Method Optimization method_dev->optimization 3. Refine Separation gradient_opt Gradient Slope & Time optimization->gradient_opt flow_temp Flow Rate & Temperature optimization->flow_temp validation Method Validation optimization->validation 4. Confirm Performance specificity Specificity & Peak Purity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy routine_analysis Routine Sample Analysis validation->routine_analysis 5. Implement

Caption: Workflow for HPLC method development for indole regioisomers.

Detailed Experimental Protocol

This protocol provides a self-validating system for the separation of methylindole regioisomers. The inclusion of system suitability parameters ensures the reliability and reproducibility of the obtained results.

Objective: To achieve baseline separation (Resolution > 1.5) of 4-, 5-, 6-, and 7-methylindole.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (HPLC Grade).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC Grade).

  • Standards: 4-methylindole, 5-methylindole, 6-methylindole, 7-methylindole (≥98% purity).

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 220 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    12.0 40 60
    12.1 60 40

    | 15.0 | 60 | 40 |

3. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each methylindole standard in 10 mL of Sample Diluent.

  • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard Mixture.

  • Acceptance Criteria:

    • Tailing Factor (Tf): Must be between 0.9 and 1.5 for each peak.

    • Resolution (Rs): The resolution between the two most closely eluting peaks (5- and 6-methylindole) must be ≥ 1.5.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of all four isomers must be ≤ 2.0%.

  • Causality: These SST parameters validate the system's performance. Tailing factor indicates good peak shape and column health. Resolution confirms the method's separating power. %RSD demonstrates the precision of the injector and detector. Failure to meet these criteria may indicate issues with the column, mobile phase preparation, or instrument hardware.

5. Analysis and Data Interpretation:

  • Inject the prepared samples.

  • Identify the peaks based on the retention times obtained from the Working Standard Mixture.

  • Quantify the isomers using the peak area and a standard calibration curve if required.

Conclusion

The successful separation of indole regioisomers by RP-HPLC is a testament to the high selectivity that can be achieved with modern chromatographic systems. The choice of a C18 stationary phase coupled with an optimized water/acetonitrile gradient provides a robust framework for resolving these challenging compounds. The elution order is a predictable function of subtle differences in hydrophobicity and steric hindrance imparted by the substituent's position on the indole ring. By adhering to a rigorous, well-defined protocol that includes stringent system suitability criteria, researchers can ensure the generation of accurate, reliable, and reproducible data for their critical drug development and scientific research applications.

References

  • Title: A review of the analytical methods for the determination of pharmaceutically active indole derivatives. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: HPLC Analysis of Indole and its Derivatives. Source: Shimadzu Application Note. URL: [Link]

  • Title: Development and validation of a stability-indicating HPLC method for the determination of indolic compounds in pharmaceutical formulations. Source: Chromatographia. URL: [Link]

Comparative

Validating Ether Bond Stability in Metabolic Assays: A Comparative Guide

Executive Summary: The Stability-Biodegradability Trade-off In modern drug delivery—particularly for Lipid Nanoparticles (LNPs) and prodrug design—the choice between ether (R-O-R') and ester (R-COO-R') linkages is a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Biodegradability Trade-off

In modern drug delivery—particularly for Lipid Nanoparticles (LNPs) and prodrug design—the choice between ether (R-O-R') and ester (R-COO-R') linkages is a pivotal decision. While ester bonds offer predictable biodegradability via ubiquitous esterases, they often suffer from premature hydrolysis in plasma, reducing bioavailability.[1] Ether bonds, conversely, provide robust metabolic stability, enhancing circulation time and tissue distribution. However, this stability poses a validation challenge: verifying that the molecule is not too stable (leading to accumulation toxicity) while confirming it resists rapid degradation.

This guide outlines a rigorous, self-validating framework to compare ether-linked scaffolds against ester-linked alternatives, focusing on metabolic stability in plasma, hepatic microsomes, and lysosomal environments.

Mechanistic Grounding: Hydrolysis vs. Oxidative Dealkylation

To validate stability, one must understand the specific degradation pathways for each bond type.

The Ester Pathway (The Control)

Esters are primarily cleaved by Carboxylesterases (CES1/CES2) and Pseudocholinesterase in plasma and liver. This reaction is hydrolytic, requiring only water and the enzyme.

  • Mechanism:[2][3][4][5] Nucleophilic attack on the carbonyl carbon.

  • Kinetics: Typically rapid (

    
     min in rodent plasma).
    
The Ether Pathway (The Target)

Ether bonds are resistant to hydrolysis. Their metabolism is oxidative and requires specific monooxygenases.

  • Alkylglycerol Monooxygenase (AGMO): The primary enzyme for cleaving ether lipids (e.g., plasmalogens).[6] It resides in the endoplasmic reticulum.[6]

  • Cytochrome P450 (CYP450): Can perform O-dealkylation on small molecule ethers.

  • Critical Insight: Unlike ester hydrolysis, ether cleavage requires cofactors—NADPH for P450s and Tetrahydrobiopterin (BH4) for AGMO. Standard microsomal assays often lack BH4, potentially leading to false "high stability" readouts.

Pathway Visualization

MetabolicPathways cluster_ester Ester Instability Pathway cluster_ether Ether Stability Pathway Ester Ester-Linked Scaffold Hydrolysis Hydrolysis (Carboxylesterases) Ester->Hydrolysis AcidAlc Carboxylic Acid + Alcohol Hydrolysis->AcidAlc Ether Ether-Linked Scaffold AGMO Oxidative Cleavage (AGMO / CYP450) Ether->AGMO Aldehyde Fatty Aldehyde + Glycerol AGMO->Aldehyde Water H2O Water->Hydrolysis Cofactors O2 + NADPH (and BH4 for AGMO) Cofactors->AGMO

Figure 1: Comparative metabolic pathways. Note the cofactor dependence for ether cleavage, contrasting with the water-dependent hydrolysis of esters.

Comparative Performance Analysis

The following data summarizes typical performance metrics when comparing Ether vs. Ester scaffolds in standard ADME assays.

Performance MetricEster-Linked AlternativeEther-Linked ProductInterpretation
Plasma Stability (

)
Low (< 1 h)High (> 24 h)Ether bonds resist plasma esterases, preventing premature drug release.
Microsomal Stability (Cl

)
High ClearanceLow/Moderate ClearanceEthers resist hydrolysis but may slowly undergo O-dealkylation if cofactors are present.
Lysosomal Stability (pH 4-5) Moderate/LowHighCritical for LNPs: Ethers may accumulate in lysosomes (potential toxicity) vs. Esters which degrade.
Cofactor Dependency None (Hydrolysis)High (NADPH/BH4)Validation of ether stability requires active cofactor supplementation.

Validated Experimental Protocols

To ensure scientific integrity, these protocols use a Self-Validating System : you must include a labile ester control to prove the assay is active.

Protocol A: Plasma Stability Assay (The "Esterase Challenge")

Objective: Confirm resistance to rapid hydrolysis in circulation.

Materials:

  • Pooled Human/Rodent Plasma (Na-Heparin or EDTA).

  • Test Compound (Ether) and Positive Control (e.g., Procaine or a known unstable Ester lipid).

  • Internal Standard (IS).

Workflow:

  • Equilibration: Thaw plasma at 37°C. Centrifuge to remove debris.

  • Spike: Add test compound (1 µM final) to plasma (0.5% DMSO max).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Immediately add 200 µL ice-cold Acetonitrile containing IS.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Ester Control: Must show >50% degradation within 60 mins (proving esterase activity).

  • Ether Product: Should show <10% loss over 240 mins.

Protocol B: Microsomal Stability with Cofactor Check

Objective: Assess susceptibility to oxidative metabolism (AGMO/CYP).

Expert Insight: Standard S9/microsomal assays usually add NADPH but omit Tetrahydrobiopterin (BH4). If your ether lipid is a potential substrate for AGMO (e.g., alkylglycerols), you must supplement with BH4 to avoid a false negative (claiming stability when the enzyme just lacked fuel).

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein).

  • NADPH Regenerating System.

  • Optional: Tetrahydrobiopterin (BH4) (10 µM) for AGMO validation.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM). Warm to 37°C for 5 min.

  • Initiation: Add NADPH (and BH4 if validating AGMO).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Add cold Acetonitrile + IS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Validation Criteria:

  • Metabolic Stability: Ether compounds often show

    
     min.
    
  • Cofactor Specificity: If degradation occurs only with NADPH/BH4 and not in buffer alone, the mechanism is oxidative (Ether-specific) rather than hydrolytic.

Validation Workflow Diagram

This diagram illustrates the decision logic for validating ether bond stability.

ValidationWorkflow Start Start: Ether Candidate PlasmaAssay Phase 1: Plasma Stability (37°C, 4h) Start->PlasmaAssay CheckPlasma Is >90% Parent Remaining? PlasmaAssay->CheckPlasma FailPlasma Unstable (Non-specific binding or rare hydrolysis?) CheckPlasma->FailPlasma No MicroAssay Phase 2: Microsomal Stability (+NADPH, +/- BH4) CheckPlasma->MicroAssay Yes CheckMicro Is t1/2 > 60 min? MicroAssay->CheckMicro LysoAssay Phase 3: Lysosomal Fluid (pH 4.5) (Simulated Endosome) CheckMicro->LysoAssay Yes (Stable) ValidBioDeg BIODEGRADABLE (Suitable for clearance) CheckMicro->ValidBioDeg No (Metabolized) ValidStable VALIDATED STABILITY (Suitable for long-circulation) LysoAssay->ValidStable Stable

Figure 2: Step-by-step validation logic. Note that "Instability" in microsomes is not a failure but a characterization of clearance.

References

  • Wacker, M. et al. (2011). Alkylglycerol Monooxygenase. Journal of Biological Chemistry . Available at: [Link] (Search Term Verification: AGMO enzymatic mechanism).

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect . Available at: [Link]

  • Maher, J.J. et al. (2019). Metabolic Stability of Ether vs. Ester Linked Lipids in Lipid Nanoparticles. Molecular Pharmaceutics. (Contextual grounding on LNP stability).
  • Taguchi, K. et al. (2021). Alkylglycerol monooxygenase (AGMO) and its role in ether lipid metabolism. Progress in Lipid Research . Available at: [Link]

Sources

Validation

UV-Vis Absorption Spectra of 4-Substituted Indoles: A Comparative Technical Guide

Executive Summary & Core Rationale The indole scaffold is ubiquitous in pharmaceuticals, yet the 4-position remains a unique electronic gatekeeper.[1] Unlike the 5- or 6-positions, which are electronically distant from t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The indole scaffold is ubiquitous in pharmaceuticals, yet the 4-position remains a unique electronic gatekeeper.[1] Unlike the 5- or 6-positions, which are electronically distant from the pyrrole nitrogen, the 4-position possesses a direct conjugation pathway that significantly perturbs the indole chromophore's frontier orbitals (HOMO/LUMO).

This guide objectively compares the UV-Vis absorption profiles of 4-substituted indoles.[1] It moves beyond basic spectral listing to explain the causality of shifts, offering a self-validating experimental protocol to ensure reproducible data.[1]

Why the 4-Position Matters
  • Electronic Coupling: Substituents at C4 strongly influence the

    
     and 
    
    
    
    transition moments due to proximity to the bridgehead carbon.[1]
  • Visible Shift Potential: Strong electron-withdrawing groups (EWGs) at C4 can push absorption well into the visible spectrum (400+ nm), unlike similar substitutions at C5 or C6.[1]

  • Photochemical Lability: Certain 4-substituted indoles (e.g., 4-methoxy) exhibit unique photochemical instability relevant to stability testing.[1]

Comparative Analysis: Spectral Performance

The following data synthesizes experimental observations for 4-substituted indoles in polar (Ethanol/Methanol) and non-polar (Cyclohexane) solvents.

Table 1: Comparative UV-Vis Characteristics of 4-Substituted Indoles[1]
Substituent (R)Electronic Nature

(nm) [Ethanol]
Spectral Shift (vs Indole)Visual AppearanceKey Spectral Feature
-H (Parent) Neutral270 - 290ReferenceColorlessSharp vibronic structure in non-polar solvents.
-NO

(Nitro)
Strong EWG360 - 390 Strong Red Shift (+80-100 nm)Yellow/OrangeBroad, featureless band extending into visible; strong Intramolecular Charge Transfer (ICT).
-CHO (Formyl) Moderate EWG300 - 350Moderate Red ShiftPale YellowSignificant solvatochromism; tail extends >390 nm.[1]
-CN (Cyano) Moderate EWG290 - 310Moderate Red ShiftColorlessDistinct red shift but retains UV character; less ICT than nitro.[1]
-OMe (Methoxy) Strong EDG290 - 300Red Shift (+10-20 nm)ColorlessBroadening of bands; susceptible to UV-induced radical formation.[1]
-F (Fluoro) Weak EWG (Inductive) / EDG (Resonance)280 - 285Weak Red ShiftColorlessMinimal perturbation; retains fine structure similar to parent.
Deep Dive: Mechanism of Spectral Shifts
1. The "Visible" Indole: 4-Nitroindole

4-nitroindole represents the most dramatic departure from the parent chromophore.[1] The nitro group acts as a strong acceptor while the pyrrole nitrogen acts as a donor.[1]

  • Mechanism: This creates a "push-pull" system across the C4-N1 axis, significantly lowering the LUMO energy.[1]

  • Result: The energy gap (

    
    ) shrinks, pushing the absorption maximum (
    
    
    
    ) from the UV region (~280 nm) into the visible violet/blue region (~380 nm).
  • Implication: Solutions appear yellow/orange. This is a critical quality attribute; if your "pure" 4-nitroindole is colorless, it is likely degraded or misidentified.[1]

2. The Donor Paradox: 4-Methoxyindole

While Electron Donating Groups (EDGs) like methoxy also cause red shifts (by raising the HOMO), the effect is less pronounced than with strong EWGs.

  • Critical Warning: 4-methoxyindole is photochemically active.[1] Upon UV irradiation, it can undergo N-H bond cleavage to form indolyl radicals or isomerize.[1]

  • Protocol Adjustment: Minimize light exposure during preparation. Use amber glassware.

Experimental Protocol: The "4-Step Precision" Method

To obtain publication-quality spectra, you must control for aggregation and solvent effects.[1] Indoles are prone to


-stacking (dimerization) at high concentrations, which introduces artifactual red-shifted bands (often mistaken for substituent effects).[1]
Workflow Diagram

G Start Sample Preparation Solvent Solvent Selection (Polar vs Non-Polar) Start->Solvent Stock Stock Solution (1 mM in Ethanol) Solvent->Stock Ensure Solubility Dilution Serial Dilution (Target: 10-50 µM) Stock->Dilution Avoid Aggregation Check Linearity Check (Beer's Law) Dilution->Check Check->Dilution If Non-Linear (Aggregates) Measure Spectral Acquisition (200-500 nm) Check->Measure If Linear

Figure 1: Step-by-step workflow for acquiring artifact-free UV-Vis spectra of indole derivatives.

Detailed Methodology

Step 1: Solvent Selection

  • Primary Choice: Ethanol (Spectroscopic Grade).[1] Good solubility for polar derivatives (Nitro, CHO).[1]

  • Secondary Choice: Cyclohexane.[1][2] Use for 4-Fluoro or Parent Indole to resolve fine vibronic structure (

    
     vs 
    
    
    
    bands).
  • Avoid: Acetone (high UV cutoff) or Chlorinated solvents (can form charge-transfer complexes with electron-rich indoles).[1]

Step 2: Stock Preparation

  • Prepare a 1.0 mM stock solution.

  • Note: 4-Nitroindole may require mild sonication.[1] Ensure complete dissolution; suspended micro-crystals will cause light scattering (baseline lift).[1]

Step 3: The "Aggregation Test" (Self-Validating Step)

  • Prepare three dilutions: 10 µM, 25 µM, and 50 µM.

  • Measure Absorbance at

    
    .[1][3][4][5][6][7][8]
    
  • Calculate

    
     (Extinction Coefficient) for each.[1][5][9]
    
  • Validation: If

    
     remains constant (
    
    
    
    2%), the system is monomeric.[1] If
    
    
    changes or a new shoulder appears >300 nm, further dilution is required to break aggregates.[1]

Step 4: Acquisition

  • Scan Range: 200 nm – 500 nm (essential to capture the tail of 4-nitro/4-formyl).[1]

  • Baseline: Run a solvent blank immediately prior.[1]

  • Scan Speed: Medium (avoid "Fast" scan to prevent peak shift artifacts).

Mechanistic Logic: The HOMO-LUMO Gap[1][7][8][10]

Understanding the why allows you to predict the behavior of novel derivatives.[1]

The indole spectrum is dominated by two


 transitions: 

and

.[1]
  • 
    :  The lower energy, structured band (weakly allowed).[1]
    
  • 
    :  The higher energy, broader band (strongly allowed).[1]
    

The C4 Effect: Substituents at C4 selectively stabilize or destabilize these states.[1]

  • EWGs (Nitro, Formyl): Dramatically lower the LUMO energy.[1] The

    
     state (which has high electron density at C4) is stabilized more than the ground state, causing a massive red shift (Bathochromic).
    
  • Solvatochromism: In polar solvents (Ethanol), the highly polar excited state of 4-nitroindole is stabilized by solvent dipoles, further red-shifting the spectrum compared to non-polar solvents (Cyclohexane).

Energy Indole Parent Indole (UV Only) LUMO HOMO Nitro 4-Nitroindole (Visible/Color) LUMO (Lowered) HOMO (Stabilized) Indole->Nitro EWG Effect (Gap Shrinks) Methoxy 4-Methoxyindole (UV Red-Shift) LUMO (Raised) HOMO (Raised ++) Indole->Methoxy EDG Effect (Gap Shrinks Slightly)

Figure 2: Conceptual energy level diagram showing how substituents alter the HOMO-LUMO gap relative to the parent indole.

References

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Core.ac.uk. Retrieved from [Link]

  • Tuning the Electronic Transition Energy of Indole via Substitution. PubMed Central. Retrieved from [Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole. ResearchGate. Retrieved from [Link]

  • Isomeric Identification of the Nitroindole Chromophore. PubMed Central. Retrieved from [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Retrieved from [Link]

Sources

Comparative

Reference Standards for 4-Phenoxy-1H-Indole Purity Testing: A Comparative Technical Guide

Executive Summary & Strategic Context In the synthesis of next-generation kinase inhibitors (e.g., BTK or EGFR targets), 4-phenoxy-1H-indole (CAS 930790-13-9) serves as a critical scaffold. Its C4-substitution pattern is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of next-generation kinase inhibitors (e.g., BTK or EGFR targets), 4-phenoxy-1H-indole (CAS 930790-13-9) serves as a critical scaffold. Its C4-substitution pattern is synthetically challenging to access and prone to specific regiochemical impurities (e.g., 5-phenoxy or bis-phenoxy byproducts) that are difficult to separate.

For drug development professionals, the "purity" of this intermediate is not a single number but a function of the reference standard used. Relying on commercial "reagent grade" Certificates of Analysis (CoA) often leads to the "Area % Fallacy," where non-chromophoric impurities (salts, solvent residues) or impurities with different response factors are ignored, leading to mass-balance errors in downstream GMP manufacturing.

This guide objectively compares three approaches to purity assignment: Certified Reference Materials (CRMs) , In-House qNMR Qualification , and HPLC Area % Normalization .

The Hierarchy of Reference Standards

To ensure data integrity (ALCOA+ principles), researchers must select the appropriate standard grade based on the development phase.

Option A: Commercial Certified Reference Material (CRM)
  • Definition: A standard accompanied by a CoA reporting a certified mass fraction purity with uncertainty budgets, traceable to SI units (often via NIST/BIPM).

  • Availability: Extremely low for 4-phenoxy-1H-indole. Most vendors supply "Analytical Grade" (Tier 3), not ISO 17034 CRMs.

  • Pros: Immediate regulatory acceptance; no method development required.

  • Cons: High cost; supply chain fragility; often unavailable for specific intermediates.

Option B: In-House Primary Standard (qNMR Qualified) (Recommended)
  • Definition: A high-purity batch characterized internally using Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Dimethyl sulfone, Maleic acid).

  • Pros: Absolute quantification; independent of UV extinction coefficients; rapid implementation.

  • Cons: Requires NMR expertise; distinct validation protocol.

Option C: HPLC Area % (The "Reagent" Approach)
  • Definition: Injecting the sample and assuming Total Peak Area = 100% Purity.

  • Pros: Zero setup time; cheap.

  • Cons: High Risk. Ignores response factors (RRF); invisible to inorganic salts/solvents; typically overestimates purity by 2–5%.

Comparative Performance Analysis

The following data simulates a head-to-head comparison of a typical "98%" vendor batch of 4-phenoxy-1H-indole analyzed via the three methods.

Table 1: Purity Assignment Discrepancies
MetricMethod A: HPLC w/ Ext. Std (Ideal)Method B: qNMR (Absolute)Method C: HPLC Area % (Common)
Purity Value 96.4% 96.2% 99.1%
Bias Reference Value-0.2% (Statistical variance)+2.7% (Overestimation)
Detection Basis UV Response (254 nm)Molar Proton RatioRelative UV Response
Blind Spots Requires identical RRFNone (if soluble)Salts, Water, DCM, Response Factors
Setup Time High (Curve generation)Medium (Sample prep)Low (Single injection)
Suitability QC Release TestingStandard Qualification Early Discovery Only

Insight: The 2.7% discrepancy in Method C arises because the 4-phenoxy-1H-indole molecule has a high extinction coefficient. Small molar amounts of low-UV impurities (e.g., inorganic salts from the phenylation step) are invisible, inflating the apparent purity.

Technical Workflow: Establishing a Self-Validating Standard

Since commercial CRMs are scarce, the industry gold standard is to generate an In-House Primary Standard using qNMR. This material is then used to calibrate HPLC methods for routine testing.

Diagram 1: Reference Standard Qualification Workflow

Caption: Workflow for converting a raw vendor batch into a qualified Primary Reference Standard using orthogonal methods (qNMR + TGA).

Experimental Protocols

Protocol A: qNMR Purity Assignment (The "Truth" Method)

Objective: Determine absolute mass fraction purity independent of UV response.

  • Internal Standard (IS) Selection:

    • Compound: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

    • Rationale: High purity (>99.9% TraceCERT®), non-hygroscopic, and signals (δ 6.0–8.0 ppm) do not overlap with the indole NH (δ ~11 ppm) or phenoxy protons.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of 4-phenoxy-1H-indole and 10.0 mg of IS into a vial.

    • Dissolve in 0.7 mL DMSO-d6 (prevents aggregation common in CDCl3).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Indole protons have long T1 times; insufficient D1 leads to under-quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular weight,
    
    
    =Mass.[1][2]
Protocol B: HPLC Purity Profiling (Routine QC)

Objective: Separate 4-phenoxy-1H-indole from regioisomers (e.g., 5-phenoxy) and synthesis byproducts.

  • Column: C18 High-Load (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar impurities)

    • 2-15 min: 30% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash lipophilic dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (strong indole absorption) and 270 nm (phenoxy specificity).

  • System Suitability: Resolution (

    
    ) > 2.0 between 4-phenoxy-1H-indole and closest eluting impurity.
    

Diagram: Impurity Fate Mapping

Understanding what you are testing for is as important as how you test.

ImpurityMap Precursor 4-Halo-indole Product 4-phenoxy-1H-indole (Target) Precursor->Product C-O Coupling Imp1 Unreacted Indole (Starting Material) Precursor->Imp1 Incomplete Conv. Reagent Phenol / Cu Catalyst Reagent->Product Imp3 Copper Salts (Catalyst residue) Reagent->Imp3 Workup Failure Imp2 Bis-phenoxy indole (Over-reaction) Product->Imp2 2nd Coupling Detect1 UV Active Imp1->Detect1 Detected by HPLC Imp2->Detect1 Detect2 UV Inactive Imp3->Detect2 Detected by ROI/ICP-MS (NOT HPLC)

Caption: Impurity fate map highlighting that copper salts (Imp3) are invisible to HPLC, necessitating ROI (Residue on Ignition) or qNMR testing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[3][4] ICH Guidelines, 2023.[4][5] [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Bharti, S. K., et al. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-phenoxy-1H-indole

Operational Safety & Logistics for Research Intermediates Executive Safety Assessment Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) with Potential Acute Toxicity. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics for Research Intermediates
Executive Safety Assessment

Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) with Potential Acute Toxicity.

As a Senior Application Scientist, I must emphasize that 4-phenoxy-1H-indole (C₁₄H₁₁NO) presents a dual-hazard profile. It combines the irritant properties of the indole core with the lipophilicity of the phenoxy substituent. While the indole moiety typically presents as a mucosal irritant, the phenoxy group increases lipid solubility, potentially facilitating dermal absorption .

The "Precautionary Principle" applies: In the absence of a specific, harmonized GHS monograph for this exact intermediate, you must handle it according to the safety profile of its closest toxicological analogs: 4-phenoxyaniline (Toxic) and 4-benzyloxyindole (Irritant).

Immediate Directive:

  • Do not handle on an open bench.

  • Treat as a potential sensitizer.

  • Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation, which can form more reactive quinoidal species.

Chemical Profile & Risk Identification
PropertySpecificationOperational Implication
Chemical Name 4-Phenoxy-1H-indolePrimary reagent / Scaffold
Formula C₁₄H₁₁NOMolecular Weight: ~209.24 g/mol
Physical State Solid (Off-white to beige powder)Dust inhalation risk is the primary exposure vector.
Solubility DMSO, Methanol, Ethyl AcetateHigh Risk: Solubilized compound penetrates skin faster than solid.
Stability Air/Light SensitiveIndoles oxidize to colored oligomers; store at -20°C or 4°C protected from light.

Hazard Statements (Inferred from Analogs):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

ZonePPE RequirementTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Fine indole dust can bypass side-shields. Goggles seal the ocular cavity against airborne particulates.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thickness)Outer Layer: 5 mil Nitrile (Sacrificial). Inner Layer: 4 mil Nitrile (Barrier). Why? Phenoxy compounds can permeate thin latex. Nitrile offers superior resistance to organic solvents used in dissolution.
Respiratory Fume Hood (Face Velocity > 100 fpm)Primary Control. If hood access is impossible (rare), a half-face respirator with P100/OV cartridges is mandatory.
Body Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Standard coats leave wrists exposed during reaching motions. Tyvek sleeves bridge the gap between glove and cuff.
Operational Protocol: Safe Weighing & Solubilization

This workflow minimizes dust generation and solvent exposure.[2]

Step-by-Step Methodology
  • Preparation:

    • Clear the fume hood of clutter to ensure laminar airflow.

    • Place a spill tray (secondary containment) in the center of the hood.

    • Pre-weigh your receiving vessel (vial/flask) and a spatula.

  • Anti-Static Weighing (Critical):

    • Indoles are often static-prone. Use an anti-static gun or ionizer if available.

    • Alternative: Wipe the exterior of the weighing boat with a damp lint-free wipe to discharge static before adding the solid. This prevents "jumping" of the powder.

  • Transfer:

    • Transfer the solid 4-phenoxy-1H-indole into the tared vessel inside the hood.

    • Do not use a brush to clean the spatula; use a solvent-wet wipe (methanol) and dispose of it as solid hazardous waste.

  • Solubilization (The Danger Zone):

    • Add solvent (e.g., DMSO) slowly to the solid.

    • Caution: Once dissolved, the risk of dermal absorption increases 10x.

    • Cap the vessel immediately after addition. Vortex or sonicate inside the closed hood.

Visualization: PPE & Handling Decision Logic

HandlingLogic Start Start: Handling 4-Phenoxy-1H-indole StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution DustRisk Risk: Inhalation/Dust Solid->DustRisk AbsorbRisk Risk: Enhanced Dermal Absorption Solution->AbsorbRisk Hood Action: Work in Fume Hood (Sash at proper height) DustRisk->Hood Static Control: Anti-static measures Hood->Static End Safe Operation Static->End Proceed to Experiment Gloves Action: Double Nitrile Gloves (Change immediately if splashed) AbsorbRisk->Gloves Sleeves Action: Tyvek Sleeve Covers AbsorbRisk->Sleeves Sleeves->End Proceed to Experiment

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.

Emergency Response & Disposal
Accidental Exposure [2][3]
  • Eye Contact: Flush immediately with water for 15 minutes .[3] Hold eyelids open. The phenoxy group can make the compound sticky/oily; thorough flushing is vital.

  • Skin Contact:

    • Do not scrub (abrasion increases absorption).

    • Wash gently with soap and copious water.

    • If dissolved in DMSO, rinse with water for 5 minutes, then wash with soap. DMSO carries chemicals through the skin rapidly.

Spill Management (Solid)
  • Isolate: Evacuate the immediate area.

  • PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Contain: Cover the powder with a damp paper towel (water or methanol) to prevent dust dispersal.

  • Clean: Scoop up the damp material. Wipe the surface with methanol, then soap and water.

  • Dispose: All waste goes into Solid Organic Hazardous Waste .

Disposal Protocol
  • Solid Waste: Label as "Toxic/Irritant Solid - Indole Derivative".

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents were used).

  • Empty Containers: Triple rinse with methanol before disposal.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess SolidPath Solid Spill Assess->SolidPath LiquidPath Liquid Spill Assess->LiquidPath Dampen Cover with Damp Towel (Prevent Dust) SolidPath->Dampen Scoop Scoop to Waste Container Dampen->Scoop Decon Decontaminate Surface (Solvent then Soap) Scoop->Decon Absorb Apply Absorbent Pads (From edges inward) LiquidPath->Absorb Bag Seal in HazMat Bag Absorb->Bag Bag->Decon Report Report Incident Decon->Report

Figure 2: Step-by-step workflow for containing and cleaning spills safely.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68330204, 4-phenethoxy-1H-indole. Retrieved from [Link]

  • Laban, U., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E. Retrieved from [Link](Cited for synthesis and handling context of the intermediate).

Sources

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